Product packaging for Ganfeborole(Cat. No.:CAS No. 2131798-12-2)

Ganfeborole

Cat. No.: B1654198
CAS No.: 2131798-12-2
M. Wt: 257.48 g/mol
InChI Key: DJUOWOXTPXUHDQ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GANFEBOROLE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BClNO4 B1654198 Ganfeborole CAS No. 2131798-12-2

Properties

CAS No.

2131798-12-2

Molecular Formula

C10H13BClNO4

Molecular Weight

257.48 g/mol

IUPAC Name

2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol

InChI

InChI=1S/C10H13BClNO4/c12-6-1-2-7(16-4-3-14)10-9(6)8(5-13)17-11(10)15/h1-2,8,14-15H,3-5,13H2/t8-/m1/s1

InChI Key

DJUOWOXTPXUHDQ-MRVPVSSYSA-N

Isomeric SMILES

B1(C2=C(C=CC(=C2[C@H](O1)CN)Cl)OCCO)O

Canonical SMILES

B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O

Synonyms

3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo(c)(1,2)oxaborol-1(3H)-ol
GSK3036656
GSK656

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Ganfeborole in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of novel therapeutics with unexploited mechanisms of action.[1][2][3] Ganfeborole (formerly GSK3036656) is a first-in-class benzoxaborole compound under clinical investigation for the treatment of pulmonary tuberculosis.[4][5][6] This document provides a detailed technical overview of its mechanism of action, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

Molecular Target: Leucyl-tRNA Synthetase (LeuRS)

The primary molecular target of this compound in M. tuberculosis is Leucyl-tRNA synthetase (Mtb-LeuRS), an essential enzyme for bacterial protein synthesis.[2][4][6] LeuRS belongs to the aminoacyl-tRNA synthetase (aaRS) family, which is responsible for the high-fidelity attachment of amino acids to their cognate tRNAs, a critical step in translating the genetic code.[6][7]

Mtb-LeuRS catalyzes a two-step reaction:

  • Amino Acid Activation : Leucine is activated with ATP to form a leucyl-adenylate (Leu-AMP) intermediate, with the release of pyrophosphate (PPi).

  • tRNA Charging : The activated leucine is transferred from Leu-AMP to the 3' end of its cognate tRNA (tRNALeu), forming leucyl-tRNALeu and releasing AMP.

In addition to this primary catalytic function, LeuRS possesses a distinct editing or "proofreading" domain. This domain ensures translational fidelity by hydrolyzing incorrectly charged tRNAs (e.g., norvalyl-tRNALeu).[6] this compound's unique mechanism of action exploits this editing site.

Core Mechanism of Action: Oxaborole tRNA Trapping (OBORT)

This compound inhibits Mtb-LeuRS through a novel mechanism known as the Oxaborole tRNA Trapping (OBORT) mechanism.[4][6] This is a form of time-dependent, slow-onset inhibition.[4]

The key steps are as follows:

  • Adduct Formation : The boron atom of the benzoxaborole core of this compound forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the ribose moiety on the terminal adenosine (A76) of tRNALeu.[4]

  • Trapping in the Editing Site : This this compound-tRNALeu adduct becomes trapped within the editing site of the LeuRS enzyme.[4]

  • Inhibition of Catalysis : By trapping the tRNALeu in the editing site, this compound effectively stalls the catalytic cycle. This prevents the enzyme from processing further leucine and tRNALeu molecules, thereby halting protein synthesis and leading to bacterial cell death.[3][4]

This mechanism confers high potency and specificity for the bacterial enzyme over its human counterparts.

Ganfeborole_Mechanism cluster_LeuRS Mtb Leucyl-tRNA Synthetase (LeuRS) cluster_substrates Substrates Aminoacylation_Site Aminoacylation Site Protein_Synthesis Protein Synthesis Aminoacylation_Site->Protein_Synthesis Charged tRNA-Leu Editing_Site Editing Site Editing_Site->Protein_Synthesis INHIBITED Leucine Leucine Leucine->Aminoacylation_Site ATP ATP ATP->Aminoacylation_Site tRNA tRNA-Leu tRNA->Aminoacylation_Site Normal Charging Adduct This compound-tRNA-Leu Adduct tRNA->Adduct This compound This compound This compound->Adduct Adduct->Editing_Site Trapping Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death

Caption: this compound's OBORT mechanism of action on Mtb-LeuRS.

Quantitative Data Summary

This compound demonstrates potent activity against Mtb-LeuRS and whole M. tuberculosis cells, with high selectivity over human LeuRS enzymes.

ParameterTarget/StrainValueReference
IC50 Mtb-LeuRS0.20 µM[8]
Mtb-LeuRS (time-dependent)1 nM[4][9][10]
Human cytoplasmic LeuRS132 µM[4][8]
Human mitochondrial LeuRS>300 µM[4][8]
MIC Mtb H37Rv0.058 - 0.08 µM[4][6][8][9]
Post-Antibiotic Effect Mtb H37Rv (at 50x MIC)77 hours[4][9][10]
In Vivo Efficacy Marmoset Model (0.5 mg/kg/day)2.6 log10 CFU decrease[2]
Marmoset Model (2.0 mg/kg/day)2.7 log10 CFU decrease[2]

Experimental Protocols

The characterization of this compound's activity relies on several key experimental methodologies.

LeuRS Aminoacylation Assay (IC50 Determination)

This biochemical assay measures the ability of an inhibitor to prevent the charging of tRNALeu with leucine.

  • Principle : The assay quantifies the formation of radiolabeled leucyl-tRNALeu.

  • Methodology :

    • Reaction Mixture : A reaction buffer is prepared containing purified Mtb-LeuRS enzyme, ATP, and radiolabeled amino acid (e.g., 3H-Leucine).[11]

    • Inhibitor Addition : Serial dilutions of this compound are added to the reaction mixture. For time-dependent inhibitors, a pre-incubation period of the enzyme, inhibitor, and tRNALeu is included.[4]

    • Reaction Initiation : The reaction is initiated by the addition of in vitro transcribed tRNALeu.[4]

    • Quenching : After a defined incubation period, the reaction is quenched, typically by adding a strong acid (e.g., trichloroacetic acid) to precipitate the tRNA and proteins.

    • Quantification : The precipitated material is collected on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.

    • Data Analysis : The percentage of inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined by plotting inhibition versus inhibitor concentration.

Resazurin Microtiter Assay (REMA) for Mtb MIC Determination

REMA is a colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.[6]

  • Principle : Viable, metabolically active bacteria reduce the blue, non-fluorescent dye resazurin to the pink, fluorescent resorufin. The MIC is the lowest drug concentration that prevents this color change.[12][13][14]

  • Methodology :

    • Plate Preparation : Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate using an appropriate mycobacterial growth medium (e.g., Middlebrook 7H9-S).[12][15]

    • Inoculation : Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv.[5][15] Perimeter wells are filled with sterile water to prevent evaporation.[12]

    • Incubation : The plate is covered, sealed, and incubated at 37°C for approximately 7 days.[12]

    • Indicator Addition : A solution of resazurin is added to each well.[12]

    • Re-incubation : The plate is re-incubated overnight to allow for dye reduction.[12]

    • Reading Results : The MIC is determined visually as the lowest concentration of this compound that remains blue, indicating inhibition of bacterial growth.[12][15]

REMA_Workflow start Start step1 Prepare serial dilutions of this compound in 96-well plate start->step1 step2 Inoculate wells with standardized M. tuberculosis culture step1->step2 step3 Seal and incubate plate at 37°C for 7 days step2->step3 step4 Add Resazurin indicator solution to all wells step3->step4 step5 Re-incubate overnight step4->step5 step6 Visually assess color change (Blue = Inhibition, Pink = Growth) step5->step6 end Determine MIC step6->end

Caption: General experimental workflow for the Resazurin Microtiter Assay (REMA).

Potential Mechanisms of Resistance

While specific clinical resistance mutations to this compound in M. tuberculosis are not yet widely characterized, insights can be drawn from studies on related compounds and organisms. A likely mechanism for acquired resistance would involve mutations in the leuS gene, which encodes the LeuRS enzyme. Such mutations could:

  • Alter the editing site to prevent the stable binding of the this compound-tRNALeu adduct.

  • Reduce the affinity or residence time of the adduct on the enzyme, allowing the catalytic cycle to resume.[9][10]

Studies in E. coli have shown that specific mutations that decrease the binding affinity of a this compound-AMP complex can lead to antibacterial activity where none was previously observed, supporting the hypothesis that target modification is a key resistance pathway.[4][9][10]

Conclusion

This compound represents a promising new class of anti-tuberculosis agents with a novel mechanism of action. By specifically targeting Mtb-LeuRS through the Oxaborole tRNA Trapping (OBORT) mechanism, it effectively inhibits bacterial protein synthesis. Its high potency, selectivity for the mycobacterial target, and demonstrated bactericidal activity in preclinical and early-phase clinical studies underscore its potential as a valuable component of future combination therapies for treating both drug-susceptible and drug-resistant tuberculosis.[1][2]

References

A Technical Guide to Novel Benzoxaborole Antibiotics for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, necessitating the development of novel therapeutics with new mechanisms of action. Benzoxaboroles, a class of boron-containing heterocyclic compounds, have emerged as a promising new class of anti-tubercular agents. Their unique mode of action, oral bioavailability, and potent activity against both drug-susceptible and drug-resistant Mtb strains make them attractive candidates for inclusion in future tuberculosis treatment regimens. This technical guide provides an in-depth overview of the core science behind three leading benzoxaborole candidates: GSK3036656 (ganfeborole), AN12855, and SPR720 (fobrepodacin).

Core Compounds and Mechanisms of Action

GSK3036656 (this compound): Targeting Protein Synthesis

GSK3036656, also known as this compound, is a potent inhibitor of Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS).[1][2] This enzyme is crucial for protein synthesis, as it attaches the amino acid leucine to its corresponding transfer RNA (tRNA). GSK3036656 works by forming a stable adduct with the tRNALeu in the editing site of the LeuRS enzyme, effectively trapping it and inhibiting the enzyme's function.[3] This leads to the cessation of protein synthesis and ultimately, bacterial cell death. The oxaborole tRNA-trapping (OBORT) mechanism provides high selectivity for the mycobacterial enzyme over its human counterpart, suggesting a favorable safety profile.[3]

AN12855: A Direct Inhibitor of Mycolic Acid Synthesis

AN12855 is a novel benzoxaborole that directly inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway.[4][5] The FAS-II pathway is responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, providing a crucial protective barrier. Unlike the frontline drug isoniazid, which requires activation by the catalase-peroxidase enzyme KatG, AN12855 is a direct inhibitor of InhA, making it active against isoniazid-resistant strains with mutations in the katG gene.

SPR720 (Fobrepodacin): Disrupting DNA Replication

SPR720, or fobrepodacin, is an orally bioavailable prodrug that is rapidly converted in vivo to its active form, SPR719.[6][7] SPR719 is a novel inhibitor of the bacterial DNA gyrase B subunit (GyrB), an enzyme essential for DNA replication, transcription, and repair.[6] By targeting the ATPase activity of GyrB, SPR719 prevents the negative supercoiling of DNA, leading to DNA damage and bacterial cell death.[8] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit, suggesting a lack of cross-resistance.

Quantitative Data Summary

The following tables summarize the key quantitative data for the three benzoxaborole antibiotic candidates.

Table 1: In Vitro Activity of Benzoxaborole Antibiotics against M. tuberculosis

CompoundTargetMtb StrainMIC (µM)IC50 (µM)
GSK3036656 (this compound) LeuRSH37Rv0.080.20 (LeuRS enzyme)
Clinical Isolates (MDR/XDR)MIC90 = 0.1-
AN12855 InhAH37Rv0.2-
Isoniazid-Resistant StrainsPotent activity-
SPR719 (active form of SPR720) Gyrase BH37Rv12.5 µg/mL (G24/G26 analogs)2.46 - 2.69 (G24/G26 analogs)
Clinical IsolatesMIC90 < 0.25 µg/mL-

Table 2: Preclinical and Clinical Pharmacokinetic Parameters of Benzoxaborole Antibiotics

CompoundSpeciesDoseCmaxTmax (h)AUC (0-τ)Half-life (t½) (h)
GSK3036656 (this compound) Human5 mg (single)----
Human15 mg (single)----
Human25 mg (single)----
Human5 mg (14 days)~2-3 fold accumulation-~2-3 fold accumulation-
Human15 mg (14 days)~2-3 fold accumulation-~2-3 fold accumulation-
AN12855 Mouse-----
SPR719 (from SPR720) Human1000 mg (7 days)4,315 ng/mL (plasma)2.8 - 8.052,418 ng·h/mL (plasma)2.9 - 4.5
5,429 ng/mL (ELF)59,880 ng·h/mL (ELF)
13,033 ng/mL (AM)128,105 ng·h/mL (AM)

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method using Middlebrook 7H9 broth.[9]

  • Materials:

    • Mycobacterium tuberculosis H37Rv (ATCC 27294) or clinical isolates.

    • Middlebrook 7H9 broth base.

    • Oleic acid-albumin-dextrose-catalase (OADC) supplement.

    • Glycerol.

    • Tween 80 or Tyloxapol.

    • Benzoxaborole compounds dissolved in an appropriate solvent (e.g., DMSO).

    • Sterile 96-well microtiter plates.

  • Procedure:

    • Prepare Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

    • Prepare a bacterial inoculum from a fresh culture of Mtb adjusted to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

    • Perform serial two-fold dilutions of the benzoxaborole compounds in the 96-well plates.

    • Add the bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).

    • Seal the plates and incubate at 37°C for 7-14 days, or until growth is clearly visible in the growth control wells.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of Mtb.

Murine Model of Chronic Tuberculosis Infection

This protocol describes a common method for establishing a chronic Mtb infection in mice via aerosol challenge.[10][11][12][13][14]

  • Animals:

    • Female BALB/c or C57BL/6 mice, 6-8 weeks old.

  • Bacterial Strain:

    • Mycobacterium tuberculosis H37Rv or other virulent strains.

  • Procedure:

    • Prepare a mid-log phase culture of Mtb and adjust the concentration to deliver the desired inoculum (typically 50-100 CFU per mouse).

    • Place the mice in a nose-only aerosol exposure chamber.

    • Aerosolize the bacterial suspension using a nebulizer connected to the chamber. The duration of aerosolization is calibrated to deliver the target dose.

    • Twenty-four hours post-infection, euthanize a subset of mice to determine the initial bacterial load in the lungs by CFU enumeration (see protocol below).

    • Allow the infection to establish for 4-6 weeks to develop into a chronic phase characterized by stable bacterial loads and organized granulomas.

    • Initiate treatment with the benzoxaborole compounds, typically administered daily via oral gavage. Include a vehicle control group and a positive control group (e.g., isoniazid).

    • At specified time points during and after treatment, euthanize cohorts of mice to assess the bacterial burden in the lungs and spleen.

Colony Forming Unit (CFU) Enumeration from Mouse Tissues

This protocol details the procedure for quantifying the number of viable Mtb bacteria in infected mouse tissues.[15][16][17][18][19]

  • Materials:

    • Infected mouse lungs and/or spleens.

    • Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80.

    • Tissue homogenizer (e.g., bead beater or mechanical homogenizer).

    • Middlebrook 7H11 agar plates supplemented with OADC.

  • Procedure:

    • Aseptically remove the lungs and/or spleens from euthanized mice.

    • Place each organ in a sterile tube containing a known volume of PBS-Tween 80.

    • Homogenize the tissues until a uniform suspension is obtained.

    • Prepare ten-fold serial dilutions of the tissue homogenates in PBS-Tween 80.

    • Plate 100 µL of each dilution onto 7H11 agar plates in triplicate.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies on the plates with a countable range (e.g., 30-300 colonies).

    • Calculate the number of CFU per organ by multiplying the average colony count by the dilution factor and the volume plated.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of compounds against mammalian cells.[20][21][22][23][24]

  • Materials:

    • Mammalian cell line (e.g., HepG2, A549).

    • Complete cell culture medium.

    • Benzoxaborole compounds.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Sterile 96-well cell culture plates.

  • Procedure:

    • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the benzoxaborole compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plates for 24-72 hours at 37°C in a CO2 incubator.

    • Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.

Visualizations

Signaling Pathways and Experimental Workflows

GSK3036656_Mechanism_of_Action cluster_translation Protein Synthesis cluster_inhibition Inhibition by GSK3036656 Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA_Leu tRNA_Leu->LeuRS Adduct GSK3036656-tRNA_Leu Adduct Leu_tRNA_Leu Leucyl-tRNA_Leu LeuRS->Leu_tRNA_Leu Inhibition Inhibition Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Synthesis Ribosome->Protein GSK3036656 GSK3036656 (this compound) GSK3036656->LeuRS Adduct->LeuRS

Caption: Mechanism of action of GSK3036656 (this compound).

AN12855_Mechanism_of_Action cluster_mycolic_acid Mycolic Acid Synthesis (FAS-II Pathway) cluster_inhibition Inhibition by AN12855 Acyl_ACP Acyl-ACP KasA_B KasA/B Acyl_ACP->KasA_B Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasA_B Ketoacyl_ACP β-Ketoacyl-ACP KasA_B->Ketoacyl_ACP MabA MabA Ketoacyl_ACP->MabA Hydroxyacyl_ACP β-Hydroxyacyl-ACP MabA->Hydroxyacyl_ACP HadABC HadABC Hydroxyacyl_ACP->HadABC Enoyl_ACP trans-2-Enoyl-ACP HadABC->Enoyl_ACP InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Elongated_Acyl_ACP Elongated Acyl-ACP InhA->Elongated_Acyl_ACP Inhibition Inhibition Mycolic_Acid Mycolic Acid Elongated_Acyl_ACP->Mycolic_Acid Multiple Cycles AN12855 AN12855 AN12855->InhA Direct Inhibition

Caption: Mechanism of action of AN12855.

SPR720_Mechanism_of_Action cluster_dna_replication DNA Replication cluster_inhibition Inhibition by SPR719 Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP Hydrolysis Inhibition Inhibition of ATPase Activity Replication_Fork Replication Fork Progression Supercoiled_DNA->Replication_Fork SPR720 SPR720 (Fobrepodacin) SPR719 SPR719 (Active Form) SPR720->SPR719 In vivo conversion SPR719->DNA_Gyrase Binds to GyrB

Caption: Mechanism of action of SPR720 (Fobrepodacin).

Experimental_Workflow_In_Vivo_Efficacy start Start aerosol Aerosol Infection of Mice with M. tuberculosis start->aerosol chronic Establishment of Chronic Infection (4-6 weeks) aerosol->chronic treatment Treatment Initiation (Oral Gavage) chronic->treatment groups Treatment Groups: - Benzoxaborole - Vehicle Control - Positive Control (e.g., Isoniazid) treatment->groups monitoring Monitoring of Mice (Weight, Clinical Signs) groups->monitoring euthanasia Euthanasia at Defined Time Points monitoring->euthanasia tissue Harvest Lungs and Spleens euthanasia->tissue homogenize Tissue Homogenization tissue->homogenize plating Serial Dilution and Plating on 7H11 Agar homogenize->plating incubation Incubation at 37°C (3-4 weeks) plating->incubation cfu CFU Enumeration incubation->cfu analysis Data Analysis (Comparison of Bacterial Loads) cfu->analysis end End analysis->end

Caption: Experimental workflow for in vivo efficacy studies.

Conclusion

Benzoxaborole antibiotics represent a significant advancement in the fight against tuberculosis. Their novel mechanisms of action, potent bactericidal activity, and efficacy against drug-resistant strains offer hope for shorter, simpler, and more effective treatment regimens. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to advance these promising compounds through the clinical pipeline. Further research and clinical trials are crucial to fully elucidate their therapeutic potential and secure their place in the future of tuberculosis treatment.

References

Leucyl-tRNA Synthetase: A Prime Target for the Novel Antitubercular Agent Ganfeborole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with unique mechanisms of action. Ganfeborole (formerly GSK3036656) is a first-in-class benzoxaborole compound that has shown potent bactericidal activity against Mtb.[1][2] This technical guide provides a comprehensive overview of leucyl-tRNA synthetase (LeuRS) as the molecular target of this compound, detailing its mechanism of action, relevant quantitative data, and the experimental protocols used to characterize this interaction.

Mechanism of Action: The Oxaborole tRNA Trapping (OBORT) Mechanism

This compound exerts its antibacterial effect by inhibiting the essential cellular process of protein synthesis.[3] Specifically, it targets leucyl-tRNA synthetase (LeuRS), a crucial enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNALeu).[4] This process, known as aminoacylation, is a prerequisite for the incorporation of leucine into newly synthesized proteins.

LeuRS possesses two key active sites: the aminoacylation site and a separate editing (or proofreading) site, which ensures the fidelity of amino acid attachment. This compound's unique mechanism, known as the Oxaborole tRNA Trapping (OBORT) mechanism , exploits the function of the editing site.[5]

The core of this mechanism involves the formation of a stable, covalent adduct between this compound and the terminal adenosine (A76) of tRNALeu. The boron atom within the benzoxaborole scaffold of this compound forms a reversible covalent bond with the 2'- and 3'-hydroxyl groups of the ribose sugar of A76. This adduct then becomes trapped within the editing site of LeuRS, effectively sequestering the enzyme in a non-productive complex. This trapping prevents the catalytic turnover of LeuRS, halting the synthesis of leucyl-tRNALeu and ultimately leading to the cessation of protein synthesis and bacterial cell death.[3]

OBORT_Mechanism This compound This compound Editing_Site Editing_Site This compound->Editing_Site Enters tRNA_Leu tRNA-Leu (A76) tRNA_Leu->Editing_Site Binds to Adduct This compound-tRNA-Leu Adduct Protein_Synthesis_Inhibition Protein Synthesis Inhibition Adduct->Protein_Synthesis_Inhibition Leads to Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Cell_Death Editing_Site->Adduct Forms Adduct with tRNA-Leu

Caption: The Oxaborole tRNA Trapping (OBORT) mechanism of this compound.

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize key quantitative data.

Parameter Organism/Enzyme Value Reference
IC50 M. tuberculosis LeuRS0.20 µM[3]
Human cytoplasmic LeuRS132 µM[6]
Human mitochondrial LeuRS>300 µM[6]
MIC M. tuberculosis H37Rv0.08 µM[6]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Experimental Protocols

The characterization of this compound's activity against Mtb LeuRS involves several key experimental procedures.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay (Aminoacylation Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of LeuRS. The general principle involves quantifying the attachment of radiolabeled leucine to its cognate tRNA.

Materials:

  • Purified M. tuberculosis LeuRS enzyme

  • Total tRNA from M. tuberculosis or in vitro transcribed tRNALeu

  • 14C- or 3H-labeled L-leucine

  • ATP (adenosine triphosphate)

  • Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 30 mM KCl, 10 mM MgCl2, 2 mM DTT)

  • This compound or other test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, purified LeuRS enzyme, and tRNA.

  • Add varying concentrations of this compound (or DMSO as a control) to the reaction mixture and pre-incubate for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the aminoacylation reaction by adding a solution containing ATP and radiolabeled L-leucine.

  • Allow the reaction to proceed for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding cold 10% TCA. This will precipitate the tRNA and any attached radiolabeled leucine.

  • Filter the reaction mixture through glass fiber filters. The filters will trap the precipitated tRNA.

  • Wash the filters with cold 5% TCA followed by ethanol to remove any unincorporated radiolabeled leucine.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the amount of radioactivity on the filters using a scintillation counter. The amount of radioactivity is directly proportional to the amount of leucyl-tRNALeu formed.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Aminoacylation_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (LeuRS, tRNA, Buffer) Start->Prepare_Mixture Add_Inhibitor Add this compound or DMSO (Control) Prepare_Mixture->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate Reaction (Add ATP & Radiolabeled Leucine) Pre_Incubate->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with TCA Incubate->Stop_Reaction Filter Filter through Glass Fiber Filters Stop_Reaction->Filter Wash Wash Filters Filter->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Calculate % Inhibition & IC50 Quantify->Analyze

Caption: Experimental workflow for the LeuRS aminoacylation inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined to assess the whole-cell activity of this compound against M. tuberculosis. The broth microdilution method is a standard procedure.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • 96-well microtiter plates

  • This compound stock solution

  • Resazurin sodium salt solution (as a viability indicator)

Protocol:

  • Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth in a 96-well microtiter plate.

  • Prepare an inoculum of M. tuberculosis from a fresh culture and adjust the turbidity to a McFarland standard of 0.5.

  • Dilute the bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 105 CFU/mL. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add the resazurin solution to each well and incubate for an additional 24-48 hours.

  • Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates viable bacteria.

  • The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink.

Conclusion

This compound's novel mechanism of action, targeting the editing site of leucyl-tRNA synthetase through the OBORT mechanism, represents a significant advancement in the fight against tuberculosis. Its high potency against M. tuberculosis and selectivity over human LeuRS enzymes make it a promising clinical candidate. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this and other innovative antitubercular agents.

References

The Early Bactericidal Activity of Ganfeborole: A Preclinical Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical early bactericidal activity (EBA) of Ganfeborole (formerly GSK3036656), a novel benzoxaborole antibiotic targeting leucyl-tRNA synthetase (LeuRS) in Mycobacterium tuberculosis. This document synthesizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the compound's mechanism of action and experimental workflows.

Core Data Presentation

The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies, demonstrating potent activity against M. tuberculosis. The following tables summarize the key quantitative findings from these preclinical assessments.

In Vitro Activity of this compound
ParameterValueOrganism/EnzymeReference
IC50 0.20 µMM. tuberculosis LeuRS[1][2][3]
132 µMHuman cytoplasmic LeuRS[1][2]
>300 µMHuman mitochondrial LeuRS[1][2]
MIC 0.08 µMM. tuberculosis H37Rv[2][4][5]
MIC90 0.1 µMTB clinical isolates[4]
In Vivo Efficacy of this compound in Preclinical Models
Animal ModelDosing RegimenDurationBacterial Load Reduction (log10 CFU)Reference
Mouse 0.4–10 mg/kg (oral)14 days2–3 in lungs and spleens[1]
Mouse 0.5 mg/kgNot SpecifiedCidal activity observed[4]
Marmoset Monkey 0.5 mg/kg/day8 weeks2.6 in lung lesions[6][7]
Marmoset Monkey 2 mg/kg/day8 weeks2.7 in lung lesions[6][7]

Mechanism of Action: Leucyl-tRNA Synthetase Inhibition

This compound exerts its bactericidal effect by inhibiting the M. tuberculosis leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[8][9] Its mechanism of action is based on the oxaborole tRNA trapping (OBORT) mechanism.[4][10] this compound forms a covalent adduct with the terminal adenosine of tRNALeu, trapping it in the editing site of the LeuRS enzyme. This prevents the charging of tRNALeu with leucine, thereby halting protein synthesis and leading to bacterial cell death.[10]

Mechanism of this compound Action cluster_0 Protein Synthesis Pathway cluster_1 This compound Inhibition Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS 1. Binds tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS 2. Binds Adduct This compound-tRNA(Leu) Adduct Charged_tRNA Leucyl-tRNA(Leu) LeuRS->Charged_tRNA 3. Catalyzes charging Ribosome Ribosome Charged_tRNA->Ribosome 4. Delivers Leucine Protein Protein Ribosome->Protein 5. Elongation This compound This compound This compound->LeuRS Inhibition Protein Synthesis Inhibition Adduct->Inhibition

This compound's inhibitory action on protein synthesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used to assess the early bactericidal activity of this compound.

In Vitro Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of this compound against M. tuberculosis H37Rv is determined using a broth microdilution method.

Workflow for In Vitro MIC Determination Start Start Prepare_Drug Prepare serial dilutions of this compound Start->Prepare_Drug Prepare_Inoculum Prepare a standardized inoculum of M. tuberculosis H37Rv Prepare_Drug->Prepare_Inoculum Inoculate Inoculate microtiter plates containing drug dilutions with bacterial suspension Prepare_Inoculum->Inoculate Incubate Incubate plates at 37°C Inoculate->Incubate Read_Results Read results visually or using a colorimetric indicator (e.g., Resazurin) Incubate->Read_Results Determine_MIC Determine MIC as the lowest drug concentration inhibiting visible growth Read_Results->Determine_MIC End End Determine_MIC->End

A generalized workflow for determining the MIC of this compound.

Protocol Details:

  • M. tuberculosis Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium in a 96-well microtiter plate.

  • Inoculum Preparation: A bacterial suspension is prepared and its density adjusted to a McFarland standard to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL.

  • Inoculation and Incubation: The wells of the microtiter plate are inoculated with the bacterial suspension and incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that prevents visible growth of M. tuberculosis. Growth can be assessed visually or by using a growth indicator such as resazurin.[4]

In Vivo Efficacy in a Murine Model of Tuberculosis

The bactericidal activity of this compound is evaluated in mouse models of both acute and chronic tuberculosis infection.

Workflow for In Vivo Efficacy Testing in a Mouse Model Start Start Infection Infect mice (e.g., BALB/c or C57BL/6) with a low-dose aerosol of M. tuberculosis Start->Infection Pre_Treatment Allow infection to establish (acute or chronic phase) Infection->Pre_Treatment Treatment Administer this compound or vehicle control orally for a defined period (e.g., 14 days) Pre_Treatment->Treatment Euthanasia Euthanize mice at designated time points Treatment->Euthanasia Organ_Harvest Harvest lungs and spleens Euthanasia->Organ_Harvest Homogenize Homogenize organs Organ_Harvest->Homogenize Plate Plate serial dilutions of homogenates on agar plates Homogenize->Plate Incubate Incubate plates at 37°C Plate->Incubate CFU_Count Count Colony Forming Units (CFU) to determine bacterial load Incubate->CFU_Count End End CFU_Count->End

A typical workflow for assessing the in vivo efficacy of this compound.

Protocol Details:

  • Animal Model: Specific pathogen-free mice (e.g., BALB/c or C57BL/6) are commonly used.

  • Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis (e.g., H37Rv or Erdman strain) to establish a pulmonary infection.[11]

  • Treatment: For an acute infection model, treatment typically begins 10-14 days post-infection. For a chronic model, treatment may start several weeks after infection. This compound is administered orally once daily.[12]

  • Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.

  • CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are counted to determine the bacterial burden in each organ. The reduction in CFU in treated mice compared to untreated controls indicates the bactericidal activity of the compound.

Conclusion

The preclinical data for this compound demonstrate its potent early bactericidal activity against M. tuberculosis, both in vitro and in vivo. Its novel mechanism of action, targeting LeuRS, makes it a promising candidate for the treatment of tuberculosis, including drug-resistant strains. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel anti-tuberculosis agents. Further clinical studies are essential to fully elucidate its therapeutic potential in humans.

References

Ganfeborole: A Technical Overview of a Novel Antitubercular Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganfeborole (formerly GSK3036656) is a promising, first-in-class, boron-containing small molecule under investigation for the treatment of tuberculosis (TB), a persistent global health threat.[1][2] Developed by GlaxoSmithKline, this experimental antibiotic exhibits potent activity against Mycobacterium tuberculosis (M.tb), including drug-resistant strains.[3] Its novel mechanism of action, targeting a key bacterial enzyme essential for protein synthesis, makes it a valuable candidate for new TB treatment regimens. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of this compound, intended to inform researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound belongs to the oxaborole class of compounds and is chemically identified as 2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol.[4] Its unique structure, featuring a boron atom integrated into a bicyclic ring system, is central to its biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 2-[[(3S)-3-(Aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol[4]
Synonyms GSK3036656, GSK-070, GSK656[4][5][6]
Chemical Formula C10H13BClNO4[4]
Molecular Weight 257.48 g/mol [4]
CAS Number 2131798-12-2[4]
SMILES NC[C@H]1OB(O)C2=C(OCCO)C=CC(Cl)=C12[7]
InChI Key DJUOWOXTPXUHDQ-MRVPVSSYSA-N[4]
Melting Point Not available
Boiling Point Not available
pKa Not available
Solubility The hydrochloride salt form offers enhanced water solubility and stability.[8]
Stability Solutions are reported to be unstable and should be prepared fresh.[9]

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

This compound exerts its antibacterial effect by potently and selectively inhibiting the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS).[1][2] This enzyme is crucial for protein synthesis, as it catalyzes the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA), a process known as aminoacylation. By inhibiting LeuRS, this compound effectively halts the production of proteins necessary for the bacterium's survival and replication.

The mechanism of inhibition is described as the "oxaborole tRNA trapping" (OBORT) mechanism. This compound acts as a time-dependent inhibitor, meaning its inhibitory effect increases with the duration of its interaction with the enzyme.[9] This novel mode of action differentiates it from many existing antibiotics and contributes to its efficacy against drug-resistant M.tb strains.

Ganfeborole_Mechanism_of_Action cluster_bacterium Mycobacterium tuberculosis LeuRS Leucyl-tRNA Synthetase (LeuRS) Leu_tRNA_Leu Leucyl-tRNA-Leu LeuRS->Leu_tRNA_Leu Aminoacylation Leucine Leucine Leucine->LeuRS tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Protein_Synthesis Protein Synthesis Leu_tRNA_Leu->Protein_Synthesis Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth This compound This compound This compound->LeuRS Inhibition

Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.

Biological Properties and In Vitro Activity

This compound demonstrates potent and selective activity against M. tuberculosis. Key biological properties are summarized in the table below.

Table 2: In Vitro Activity of this compound

ParameterValueOrganism/Cell LineReference
IC50 (LeuRS) 0.20 µMM. tuberculosis[10]
MIC 0.08 µMM. tuberculosis H37Rv[6]
Selectivity >1500-fold selective for M.tb LeuRS over human cytoplasmic LeuRSM.tb vs. Human

The high selectivity of this compound for the bacterial enzyme over its human counterpart is a critical attribute, suggesting a favorable safety profile with a lower potential for off-target effects.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key assays used to characterize the activity of this compound.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

The inhibitory activity of this compound against M.tb LeuRS is typically determined using an aminoacylation assay. This assay measures the enzyme's ability to attach radio-labeled leucine to its tRNA.

Protocol Outline:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant M.tb LeuRS, tRNALeu, ATP, and [14C]-labeled L-leucine in a suitable buffer.

  • Inhibitor Addition: Varying concentrations of this compound (or a control compound) are added to the reaction mixture.

  • Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Quenching and Precipitation: The reaction is stopped, and the macromolecules (including the charged tRNA) are precipitated using an acid, such as trichloroacetic acid (TCA).

  • Filtration and Washing: The precipitate is collected on a filter membrane and washed to remove unincorporated [14C]-L-leucine.

  • Scintillation Counting: The radioactivity retained on the filter, which is proportional to the amount of leucyl-tRNALeu formed, is measured using a scintillation counter.

  • Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the LeuRS activity, is calculated from the dose-response curve.

LeuRS_Inhibition_Assay_Workflow A Prepare Reaction Mixture (LeuRS, tRNA-Leu, ATP, [14C]-Leucine) B Add this compound (Varying Concentrations) A->B C Incubate at 37°C B->C D Stop Reaction & Precipitate (with TCA) C->D E Filter and Wash D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate IC50 F->G

Caption: Workflow for the Leucyl-tRNA Synthetase (LeuRS) inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against M. tuberculosis is determined to assess its whole-cell activity. The resazurin microtiter assay (REMA) is a commonly used method.

Protocol Outline:

  • Drug Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium for M.tb growth.

  • Inoculum Preparation: A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is prepared and added to each well containing the drug dilutions.

  • Incubation: The plate is incubated at 37°C for several days to allow for bacterial growth.

  • Resazurin Addition: A solution of resazurin is added to each well. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells.

  • Incubation: The plate is incubated for an additional period to allow for color development.

  • Visual or Fluorometric Reading: The MIC is determined as the lowest concentration of this compound that prevents a color change from blue to pink, indicating the inhibition of bacterial growth.

MIC_Determination_Workflow A Serial Dilution of this compound in 96-well plate B Add M. tuberculosis Inoculum A->B C Incubate at 37°C B->C D Add Resazurin Indicator C->D E Incubate for Color Development D->E F Determine MIC (Lowest concentration with no color change) E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) determination using the REMA method.

Conclusion

This compound represents a significant advancement in the pursuit of novel therapeutics for tuberculosis. Its unique chemical structure, potent inhibition of a crucial bacterial enzyme, and promising in vitro activity underscore its potential as a valuable component of future anti-TB regimens. The detailed information on its chemical and biological properties, along with the outlined experimental protocols, provides a solid foundation for further research and development efforts aimed at combating this devastating disease. Continued investigation into its clinical efficacy and safety will be paramount in realizing its full therapeutic potential.

References

A Technical Guide to the Synthesis of Ganfeborole and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganfeborole (formerly GSK3036656 or GSK-070) is a first-in-class benzoxaborole derivative that has shown significant promise as a novel treatment for tuberculosis.[1] It functions by inhibiting the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS), an essential enzyme for bacterial protein synthesis.[1] This unique mechanism of action makes it a valuable candidate in the fight against drug-resistant strains of tuberculosis. This technical guide provides a comprehensive overview of the synthesis pathway of this compound and its key derivatives, complete with detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers in the fields of medicinal chemistry and drug development.

Core Synthesis Pathway of this compound

The synthesis of this compound, chemically named (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1][2]oxaborol-1(3H)-ol, is a multi-step process starting from commercially available materials. The key steps involve the construction of the substituted benzene ring, followed by the formation of the benzoxaborole core and subsequent chiral resolution.

Synthesis Workflow Diagram

Ganfeborole_Synthesis cluster_0 Starting Materials to Intermediate A cluster_1 Intermediate A to Intermediate B cluster_2 Intermediate B to Boronic Acid cluster_3 Boronic Acid to Protected this compound cluster_4 Final Deprotection 3-Chloro-5-hydroxytoluene 3-Chloro-5-hydroxytoluene Intermediate_A 2-(Benzyloxy)ethoxy-3-chlorotoluene 3-Chloro-5-hydroxytoluene->Intermediate_A Multiple Steps Intermediate_B 2-Bromo-5-(2-(benzyloxy)ethoxy)-3-chlorotoluene Intermediate_A->Intermediate_B Bromination 2-(Benzyloxy)acetyl chloride 2-(Benzyloxy)acetyl chloride 2-(Benzyloxy)acetyl chloride->Intermediate_A Boronic_Acid 5-(2-(Benzyloxy)ethoxy)-3-chloro-2-methylphenylboronic acid Intermediate_B->Boronic_Acid Borylation Protected_this compound (S)-tert-Butyl ((4-chloro-1-hydroxy-7-(2-(benzyloxy)ethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate Boronic_Acid->Protected_this compound Cyclization & Amination This compound This compound Protected_this compound->this compound Deprotection

Caption: High-level overview of the this compound synthesis pathway.

Detailed Experimental Protocols

The following protocols are adapted from the supplementary information of the primary literature and provide a detailed guide for the synthesis of this compound.

Step 1: Synthesis of 2-(Benzyloxy)ethoxy-3-chlorotoluene

To a solution of 3-chloro-5-hydroxytoluene in a suitable solvent such as dichloromethane, an equimolar amount of a base like triethylamine is added. The mixture is cooled in an ice bath, and 2-(benzyloxy)acetyl chloride is added dropwise. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-(benzyloxy)ethoxy-3-chlorotoluene.

Step 2: Synthesis of 2-Bromo-5-(2-(benzyloxy)ethoxy)-3-chlorotoluene

2-(Benzyloxy)ethoxy-3-chlorotoluene is dissolved in a suitable solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide are added. The mixture is heated to reflux and stirred until the starting material is consumed, as indicated by TLC. The reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford 2-bromo-5-(2-(benzyloxy)ethoxy)-3-chlorotoluene.

Step 3: Synthesis of 5-(2-(Benzyloxy)ethoxy)-3-chloro-2-methylphenylboronic acid

A solution of 2-bromo-5-(2-(benzyloxy)ethoxy)-3-chlorotoluene in an anhydrous solvent like tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A strong base such as n-butyllithium is added dropwise, and the mixture is stirred for a short period. A borating agent, for example, triisopropyl borate, is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with an acidic aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude boronic acid is often used in the next step without further purification.

Step 4: Synthesis of (S)-tert-Butyl ((4-chloro-1-hydroxy-7-(2-(benzyloxy)ethoxy)-1,3-dihydrobenzo[c][1][2]oxaborol-3-yl)methyl)carbamate

The crude 5-(2-(benzyloxy)ethoxy)-3-chloro-2-methylphenylboronic acid is dissolved in a suitable solvent. A chiral directing agent is employed to achieve the desired stereochemistry. The reaction to form the benzoxaborole ring and introduce the aminomethyl group is typically a complex, multi-step, one-pot procedure involving reagents to form the oxaborole ring and a source of the protected amine. This often involves the use of a chiral auxiliary to direct the stereoselective reduction of an intermediate, followed by the introduction of the Boc-protected amino group.

Step 5: Synthesis of (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1][2]oxaborol-1(3H)-ol (this compound)

The protected intermediate is dissolved in a solvent suitable for deprotection, such as a mixture of dichloromethane and trifluoroacetic acid, or methanolic HCl. The reaction is stirred at room temperature until the Boc protecting group is cleaved. The solvent is removed under reduced pressure, and the resulting crude product is purified, often by recrystallization or chromatography, to yield this compound as a salt (e.g., hydrochloride or trifluoroacetate), which can be converted to the free base if required. The benzyloxy group is typically removed via catalytic hydrogenation.

This compound Derivatives

The core benzoxaborole scaffold of this compound allows for the synthesis of various derivatives to explore structure-activity relationships (SAR). Modifications have been primarily focused on the halogen substituent at the 4-position and the alkoxy group at the 7-position.

General Synthesis of 4-Halogenated this compound Derivatives

The synthesis of 4-fluoro and 4-bromo analogs of this compound follows a similar pathway to this compound itself, with the primary difference being the choice of the starting substituted toluene.

Ganfeborole_Derivatives Starting_Toluene 3-Halo-5-hydroxytoluene (Halo = F, Br) Intermediate_A 2-(Benzyloxy)ethoxy-3-halotoluene Starting_Toluene->Intermediate_A Alkylation Intermediate_B 2-Bromo-5-(2-(benzyloxy)ethoxy)-3-halotoluene Intermediate_A->Intermediate_B Bromination Boronic_Acid 5-(2-(Benzyloxy)ethoxy)-3-halo-2-methylphenylboronic acid Intermediate_B->Boronic_Acid Borylation Protected_Derivative (S)-tert-Butyl ((4-halo-1-hydroxy-7-(2-(benzyloxy)ethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate Boronic_Acid->Protected_Derivative Cyclization & Amination Final_Derivative (S)-3-(Aminomethyl)-4-halo-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol Protected_Derivative->Final_Derivative Deprotection

Caption: General synthetic route for 4-halogenated this compound derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its derivatives, providing a comparative overview of their biological activity.

Table 1: In Vitro Activity of this compound and Derivatives against M. tuberculosis

Compound4-SubstituentMtb LeuRS IC50 (µM)[2]Mtb H37Rv MIC (µM)[2]
This compound Cl0.200.08
Analog 1 F0.220.16
Analog 2 Br0.180.04

Table 2: Selectivity of this compound

EnzymeIC50 (µM)[2]
Mtb LeuRS0.20
Human cytoplasmic LeuRS132
Human mitochondrial LeuRS>300

Conclusion

The synthetic pathway to this compound is a testament to modern medicinal chemistry, enabling the creation of a potent and selective inhibitor of a key bacterial enzyme. The versatility of the benzoxaborole scaffold allows for the generation of a diverse range of derivatives, facilitating the exploration of structure-activity relationships crucial for the development of new anti-tubercular agents. The detailed protocols and data presented in this guide are intended to support the ongoing research and development efforts in this critical therapeutic area.

References

Ganfeborole's Antimycobacterial Spectrum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the In Vitro and In Vivo Activity of a Novel Leucyl-tRNA Synthetase Inhibitor Against Mycobacteria

Introduction

Ganfeborole (formerly GSK3036656) is a first-in-class benzoxaborole antibiotic with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). Its novel mechanism of action, targeting the essential enzyme leucyl-tRNA synthetase (LeuRS), makes it a promising candidate for the treatment of drug-susceptible and drug-resistant TB. This technical guide provides a comprehensive overview of the currently available data on this compound's spectrum of activity against various mycobacteria, detailing its in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting protein synthesis through the specific targeting of mycobacterial LeuRS. This enzyme is responsible for attaching leucine to its corresponding transfer RNA (tRNA), a critical step in protein translation. This compound acts as a time-dependent inhibitor by forming a stable covalent adduct with the terminal adenosine of the tRNALeu within the editing site of the LeuRS enzyme. This trapping of the tRNA in the editing site effectively blocks the enzyme's function, leading to a cessation of protein synthesis and subsequent bacterial cell death.

cluster_0 Mycobacterial Cell LeuRS Leucyl-tRNA Synthetase (LeuRS) Adduct This compound-tRNA_Leu Adduct LeuRS->Adduct forms Protein_Synthesis Protein Synthesis LeuRS->Protein_Synthesis enables Leucine Leucine Leucine->LeuRS tRNA_Leu tRNA_Leu tRNA_Leu->LeuRS This compound This compound This compound->LeuRS Adduct->LeuRS traps Adduct->Protein_Synthesis inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death inhibition leads to start Start prepare_drug Prepare serial dilutions of this compound in a 96-well microtiter plate start->prepare_drug inoculate Inoculate wells with a standardized suspension of M. tuberculosis prepare_drug->inoculate incubate1 Incubate plates inoculate->incubate1 add_resazurin Add Resazurin solution to each well incubate1->add_resazurin incubate2 Incubate plates again add_resazurin->incubate2 read_results Read results based on color change (blue to pink) incubate2->read_results end Determine MIC read_results->end start Start infect Infect mice (e.g., C57BL/6) with M. tuberculosis H37Rv (e.g., via aerosol) start->infect treat Administer this compound (e.g., oral gavage) at various doses infect->treat monitor Monitor mice for clinical signs and body weight treat->monitor sacrifice Sacrifice mice at pre-determined time points monitor->sacrifice harvest Harvest lungs and spleens sacrifice->harvest homogenize Homogenize organs harvest->homogenize plate Plate serial dilutions on Middlebrook 7H11 agar homogenize->plate incubate Incubate plates plate->incubate count Count Colony Forming Units (CFU) incubate->count end Determine bacterial load count->end

The Pharmacokinetic Profile of Ganfeborole: An In-depth Technical Guide from Early Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of Ganfeborole (GSK3036656), a first-in-class leucyl-tRNA synthetase inhibitor, based on data from early-phase clinical studies. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the absorption, distribution, metabolism, and excretion of this novel anti-tuberculosis agent.

Executive Summary

This compound is a novel benzoxaborole currently in development for the treatment of tuberculosis.[1][2] Early clinical studies, including a first-in-human (FTIH) Phase 1 trial in healthy volunteers and a Phase 2a trial in patients with rifampicin-susceptible pulmonary tuberculosis, have characterized its initial pharmacokinetic profile.[3][4][5] These studies have demonstrated that this compound is rapidly absorbed, exhibits dose-proportional pharmacokinetics, and has an acceptable safety profile.[1][6] This document synthesizes the available quantitative data, details the experimental methodologies employed in these key early studies, and provides visualizations of the compound's mechanism of action and the clinical trial workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound were evaluated in a Phase 1 study in healthy adult subjects and a Phase 2a study in male participants with untreated, rifampicin-susceptible pulmonary tuberculosis.[3][4][5] The key quantitative data from these studies are summarized in the tables below.

Phase 1: Healthy Volunteers - Single Dose Administration

The FTIH study assessed single oral doses of 5 mg (in both fed and fasted states), 15 mg, and 25 mg.[2][3][6]

Parameter5 mg (Fasted) (n=6)5 mg (Fed) (n=6)15 mg (Fasted) (n=6)25 mg (Fasted) (n=6)
Cmax (ng/mL) 117 (20.3)110 (21.5)358 (55.4)609 (104)
AUC0-∞ (h·ng/mL) 937 (159)1020 (148)3080 (481)5280 (1020)
Tmax (h) 1.0 (0.5-2.0)2.0 (1.0-4.0)1.25 (1.0-2.0)1.0 (1.0-2.0)
t1/2 (h) 5.2 (0.7)6.0 (0.8)5.8 (0.5)5.7 (0.6)
Data are presented as geometric mean (coefficient of variation %) for Cmax and AUC0-∞, and median (range) for Tmax and arithmetic mean (standard deviation) for t1/2.[3]
Phase 1: Healthy Volunteers - Repeat Dose Administration (Day 14)

The FTIH study also evaluated repeat oral doses of 5 mg and 15 mg once daily for 14 days.[2][3][6]

Parameter5 mg (n=8)15 mg (n=8)
Cmax (ng/mL) 266 (24.7)884 (18.6)
AUC0-τ (h·ng/mL) 2390 (25.1)8480 (20.3)
Tmax (h) 1.0 (0.5-2.0)1.25 (1.0-2.0)
t1/2 (h) 6.4 (0.7)6.7 (0.6)
Accumulation Ratio (Rac, AUC) 2.552.75
Data are presented as geometric mean (coefficient of variation %) for Cmax and AUC0-τ, median (range) for Tmax, arithmetic mean (standard deviation) for t1/2, and geometric mean for the accumulation ratio.[3]
Phase 2a: Patients with Tuberculosis - Repeat Dose Administration (Day 14)

This study in patients with tuberculosis included doses of 1, 5, 15, and 30 mg once daily for 14 days.[5] While a detailed table of all PK parameters was not provided in the publication, it was noted that the absorption of this compound was fast, with a median Tmax ranging from 1.00 to 2.49 hours across the dose cohorts.[7] The pharmacokinetic parameters were found to be approximately dose-proportional for doses of 1-15 mg, with a greater degree of accumulation observed at the 30 mg dose.[7] The pharmacokinetic characteristics were similar between healthy subjects and participants with TB.[7]

Experimental Protocols

Phase 1: First-Time-in-Human Study in Healthy Volunteers (NCT03075410)
  • Study Design: This was a randomized, placebo-controlled, double-blind, dose-escalation study.[2][3]

  • Part A (Single Dose): Healthy male and female subjects received single oral doses of this compound (5 mg, 15 mg, and 25 mg) or placebo. The 5 mg dose was also administered after a high-fat meal to assess the effect of food on its pharmacokinetics.[3][6]

  • Part B (Repeat Dose): Healthy male and female subjects received oral doses of this compound (5 mg and 15 mg) or placebo once daily for 14 days.[3][6]

  • Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points to determine the plasma concentrations of this compound. Urine was also collected to assess excretion.[3]

  • Analytical Method: Plasma and urine concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

  • Safety Assessments: Safety and tolerability were monitored through the assessment of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[2][3]

Phase 2a: Study in Patients with Rifampicin-Susceptible Tuberculosis (NCT03557281)
  • Study Design: This was a single-center, open-label, randomized study in adult male participants with untreated, rifampicin-susceptible pulmonary tuberculosis.[5][8]

  • Dosing: Participants were randomized to receive this compound at doses of 1, 5, 15, or 30 mg, or the standard of care, once daily for 14 days.[5] Dose escalation was based on safety, tolerability, and pharmacokinetic data from previous cohorts.[8]

  • Primary Objective: The primary objective was to assess the early bactericidal activity (EBA) of this compound.[5]

  • Secondary Objectives: Secondary objectives included the evaluation of safety and pharmacokinetics.[5]

  • Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected at various time points.[7]

  • Safety Assessments: Safety was monitored through the recording of adverse events and clinical laboratory measurements.[5]

Visualizations

Mechanism of Action of this compound

This compound exerts its antibacterial effect by inhibiting the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS).[3][5] This enzyme is crucial for protein synthesis, as it attaches the amino acid leucine to its corresponding transfer RNA (tRNA). By inhibiting LeuRS, this compound prevents the incorporation of leucine into newly synthesized proteins, ultimately leading to the cessation of bacterial growth and cell death.[9]

Ganfeborole_Mechanism_of_Action cluster_bacterium Mycobacterium tuberculosis Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Leu_tRNA_Leu Leucyl-tRNA-Leu LeuRS->Leu_tRNA_Leu Aminoacylation Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Synthesis Ribosome->Protein Bacterial_Growth Bacterial Growth & Proliferation Protein->Bacterial_Growth This compound This compound This compound->LeuRS Inhibition

Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.

Experimental Workflow for the Phase 1 FTIH Study

The first-in-human study followed a structured workflow to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.

Phase1_Workflow cluster_screening Screening & Enrollment cluster_part_a Part A: Single Ascending Dose cluster_part_b Part B: Multiple Ascending Dose cluster_analysis Data Analysis Screening Healthy Volunteer Screening Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment Informed_Consent->Enrollment SAD_Dosing Single Dose Administration (5, 15, 25 mg or Placebo) + Food Effect Cohort (5 mg) Enrollment->SAD_Dosing MAD_Dosing Repeat Dose Administration (5, 15 mg or Placebo) for 14 Days SAD_PK Pharmacokinetic Sampling SAD_Dosing->SAD_PK SAD_Safety Safety Monitoring SAD_Dosing->SAD_Safety PK_Analysis Pharmacokinetic Parameter Calculation SAD_PK->PK_Analysis Safety_Analysis Safety & Tolerability Assessment SAD_Safety->Safety_Analysis MAD_PK Pharmacokinetic Sampling MAD_Dosing->MAD_PK MAD_Safety Safety Monitoring MAD_Dosing->MAD_Safety MAD_PK->PK_Analysis MAD_Safety->Safety_Analysis

Caption: Experimental workflow of the Phase 1 first-in-human study.

Conclusion

The early clinical studies of this compound have established a foundational understanding of its pharmacokinetic profile. In healthy volunteers, this compound demonstrated dose-proportional increases in exposure after single and repeat dosing, with an accumulation of approximately 2- to 3-fold after 14 days of administration.[6] The presence of food did not significantly alter its pharmacokinetic parameters.[3][6] Unchanged this compound was the primary drug-related component found in plasma and urine.[3][6] The pharmacokinetic profile observed in tuberculosis patients in the Phase 2a study was consistent with that in healthy volunteers.[7] These findings, coupled with the demonstrated early bactericidal activity and acceptable safety profile, support the continued development of this compound as a potential component of future tuberculosis treatment regimens.[1][5]

References

Methodological & Application

Application Notes and Protocols: Ganfeborole MIC Determination for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganfeborole (formerly GSK3036656) is a first-in-class benzoxaborole compound that represents a promising new therapeutic agent in the fight against tuberculosis.[1][2][3] Its novel mechanism of action involves the inhibition of the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][2][3] This unique target distinguishes it from existing anti-tuberculosis drugs and makes it a valuable candidate for new treatment regimens, including for drug-resistant strains.

Accurate determination of the Minimum Inhibitory Concentration (MIC) of this compound against various M. tuberculosis strains is a critical step in its preclinical and clinical development. These application notes provide a summary of reported MIC values and detailed protocols for commonly used MIC determination assays.

Quantitative Data Summary

The in vitro potency of this compound has been evaluated against both reference and clinical strains of M. tuberculosis. The following table summarizes key MIC values reported in the literature.

Strain/Isolate TypeMIC Value (µM)MIC Value (µg/mL)MethodReference
M. tuberculosis H37Rv< 0.1< 0.029Not specified[4]
M. tuberculosis H37Rv0.080.023Resazurin Assay[4]
M. tuberculosis H37Rv0.0580.017Not specified[5][6]
Clinical IsolatesMIC90 = 0.1MIC90 = 0.029Not specified[4]

Note: The molecular weight of this compound (free base) is approximately 293.5 g/mol . Conversion from µM to µg/mL is based on this value.

Signaling Pathway: Mechanism of Action

This compound's mechanism of action involves the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in bacterial protein synthesis.

cluster_Mtb Mycobacterium tuberculosis Cell Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Charged_tRNA Leucyl-tRNA(Leu) LeuRS->Charged_tRNA ATP -> AMP + PPi Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein This compound This compound This compound->LeuRS Inhibition

Caption: Mechanism of action of this compound in M. tuberculosis.

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established a reference method for M. tuberculosis.[2][7]

Materials:

  • Sterile 96-well U-shaped microtiter plates

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • M. tuberculosis culture (e.g., H37Rv or clinical isolates)

  • Sterile water or saline with Tween 80

  • Glass beads

  • McFarland standard 0.5

  • Inverted mirror or microplate reader

Procedure:

  • Inoculum Preparation:

    • Harvest M. tuberculosis colonies from a solid medium.

    • Transfer colonies to a tube containing sterile water/saline with Tween 80 and glass beads.

    • Vortex to create a homogeneous suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum of approximately 10^5 CFU/mL.[7]

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in Middlebrook 7H9 broth in the microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilution.

  • Controls:

    • Growth Control: A well containing 100 µL of broth and 100 µL of the inoculum.

    • Sterility Control: A well containing 200 µL of uninoculated broth.

  • Incubation:

    • Seal the plate in a plastic bag to prevent evaporation.

    • Incubate at 37°C.

  • Reading Results:

    • Read the plate when visible growth is observed in the growth control well (typically between 7 and 21 days).[7]

    • The MIC is the lowest concentration of this compound that inhibits visible growth.[7]

Resazurin Microtiter Assay (REMA)

REMA is a colorimetric method that provides a rapid and inexpensive way to determine the MIC. It relies on the reduction of the blue resazurin dye to the pink resorufin by metabolically active cells.[1][8][9][10]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC

  • This compound stock solution

  • M. tuberculosis culture

  • Resazurin solution (0.01% or 0.02% w/v in sterile distilled water)

  • Sterile water

Procedure:

  • Inoculum and Drug Dilution:

    • Prepare the inoculum and drug dilutions in the microtiter plate as described for the broth microdilution method.

  • Incubation:

    • Cover the plate, seal it in a plastic bag, and incubate at 37°C for 7 days.[8]

  • Addition of Resazurin:

    • After the initial incubation, add 30 µL of the resazurin solution to each well.[8]

    • Re-incubate the plate overnight.[8]

  • Reading Results:

    • A color change from blue to pink indicates bacterial growth.[8][10]

    • The MIC is the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).[8][10]

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into a solid medium.[11]

Materials:

  • Middlebrook 7H10 or 7H11 agar, supplemented with OADC

  • This compound stock solution

  • M. tuberculosis culture

  • Sterile petri dishes

  • Sterile water or saline with Tween 80

Procedure:

  • Preparation of Drug-Containing Agar:

    • Prepare molten Middlebrook agar and cool it to 45-50°C.

    • Add the appropriate volume of this compound stock solution to achieve the desired final concentrations.

    • Mix well and pour the agar into sterile petri dishes.

    • Include a drug-free control plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension as described for the broth microdilution method.

    • Adjust the inoculum to the desired concentration (e.g., 10^5 to 10^6 CFU/mL).

  • Inoculation:

    • Spot-inoculate a small volume (e.g., 10 µL) of the bacterial suspension onto the surface of the agar plates.

  • Incubation:

    • Allow the inoculum spots to dry.

    • Incubate the plates at 37°C for 2-3 weeks.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the MIC of this compound against M. tuberculosis.

cluster_prep Preparation cluster_assay Assay cluster_readout Readout Mtb_Culture M. tuberculosis Culture (Solid or Liquid Medium) Inoculum_Prep Inoculum Preparation (McFarland Standardization) Mtb_Culture->Inoculum_Prep Inoculation Inoculation of Microplate/Agar Inoculum_Prep->Inoculation Ganfeborole_Stock This compound Stock Solution Drug_Dilutions Serial Dilutions of this compound Ganfeborole_Stock->Drug_Dilutions Drug_Dilutions->Inoculation Incubation Incubation at 37°C Inoculation->Incubation Visual_Inspection Visual Inspection for Growth/ Color Change (REMA) Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: General workflow for M. tuberculosis MIC determination.

Conclusion

This compound demonstrates potent in vitro activity against M. tuberculosis. The standardized protocols provided in these application notes for broth microdilution, REMA, and agar dilution methods will enable researchers to accurately determine the MIC of this compound. Consistent and reliable MIC data are essential for the continued development and evaluation of this promising new anti-tuberculosis agent.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Ganfeborole

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the in vitro assessment of the potential efficacy of Ganfeborole, a novel benzoxaborole compound. While this compound is primarily investigated as an experimental antibiotic for tuberculosis through the inhibition of leucyl-tRNA synthetase (LeuRS), these protocols are designed to explore its potential secondary anti-inflammatory properties.[1][2][3][4] The following assays are standard preliminary screens for anti-inflammatory activity.[5][6][7][8]

Data Presentation

Quantitative results from the described assays should be recorded and summarized for comparative analysis.

Assay TypeTest Concentration (µM)Positive ControlResult (e.g., % Inhibition, IC50)
Leucyl-tRNA Synthetase (LeuRS) Inhibition
Cell Viability (e.g., MTT Assay)
Inhibition of Protein DenaturationDiclofenac Sodium
Red Blood Cell (RBC) Membrane StabilizationDiclofenac Sodium
Nitric Oxide (NO) Production in MacrophagesL-NAME
Pro-inflammatory Cytokine (TNF-α, IL-6) ReleaseDexamethasone
In Vitro Granuloma Formation

Experimental Protocols

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This assay confirms the primary mechanism of action of this compound.

Objective: To determine the in vitro inhibitory activity of this compound against Mycobacterium tuberculosis LeuRS.

Materials:

  • Recombinant M. tuberculosis LeuRS enzyme

  • This compound

  • L-Leucine

  • ATP

  • tRNALeu

  • Assay buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

  • Scintillation fluid and vials

  • Filter plates

Protocol:

  • Prepare a reaction mixture containing the assay buffer, L-Leucine (with a radiolabeled tracer), ATP, and tRNALeu.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the LeuRS enzyme.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Transfer the mixture to a filter plate to capture the charged tRNA.

  • Wash the filter plate to remove unincorporated radiolabeled L-Leucine.

  • Measure the radioactivity of the captured tRNA using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound on relevant cell lines (e.g., RAW 264.7 macrophages, Peripheral Blood Mononuclear Cells - PBMCs) to determine the appropriate concentration range for subsequent assays.

Materials:

  • RAW 264.7 macrophage cell line or freshly isolated PBMCs

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Inhibition of Protein Denaturation Assay

Objective: To evaluate the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.[6][7][8]

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Diclofenac Sodium (positive control)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing BSA or egg albumin in PBS.

  • Add different concentrations of this compound or Diclofenac Sodium to the reaction mixture.

  • Incubate the samples at 37°C for 20 minutes.

  • Induce protein denaturation by heating the samples at 70°C for 5-10 minutes.

  • Cool the samples to room temperature.

  • Measure the turbidity of the samples by reading the absorbance at 660 nm.

  • Calculate the percentage of inhibition of protein denaturation.

Red Blood Cell (RBC) Membrane Stabilization Assay

Objective: To assess the ability of this compound to stabilize RBC membranes against hypotonicity-induced lysis, an indicator of anti-inflammatory activity.[7]

Materials:

  • Fresh whole human blood

  • This compound

  • Diclofenac Sodium (positive control)

  • Hypotonic and isotonic buffer solutions

  • Centrifuge

  • Spectrophotometer

Protocol:

  • Isolate RBCs from fresh blood by centrifugation and wash with isotonic buffer.

  • Prepare a suspension of RBCs in isotonic buffer.

  • Mix the RBC suspension with varying concentrations of this compound or Diclofenac Sodium and incubate at 37°C for 30 minutes.

  • Induce hemolysis by adding a hypotonic buffer.

  • Centrifuge the samples to pellet the intact RBCs.

  • Measure the absorbance of the supernatant (hemoglobin release) at 560 nm.

  • Calculate the percentage of membrane stabilization.

Nitric Oxide (NO) Production in Macrophages

Objective: To determine the effect of this compound on the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[9]

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • L-NAME (positive control)

  • Griess Reagent

  • Complete cell culture medium

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of this compound or L-NAME for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess Reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition of NO production.

Pro-inflammatory Cytokine Release Assay

Objective: To measure the effect of this compound on the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from stimulated immune cells.[10][11]

Materials:

  • PBMCs or RAW 264.7 cells

  • This compound

  • LPS or other appropriate stimulant

  • Dexamethasone (positive control)

  • ELISA kits for TNF-α and IL-6

Protocol:

  • Seed cells in a culture plate.

  • Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1-2 hours.

  • Stimulate the cells with a pro-inflammatory agent (e.g., LPS).

  • Incubate for a specified period (e.g., 6-24 hours).

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine release.

In Vitro Granuloma Formation Model

Objective: To evaluate the impact of this compound on the formation of granuloma-like structures in vitro, which are characteristic of the immune response to M. tuberculosis.[12][13][14][15]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors

  • Mycobacterium bovis BCG (Bacillus Calmette-Guérin) or specific mycobacterial antigens

  • This compound

  • Complete RPMI medium

  • 48-well plates

  • Microscope

Protocol:

  • Isolate PBMCs from healthy donor blood.

  • Add PBMCs to a 48-well plate.

  • Infect the cells with M. bovis BCG or stimulate with mycobacterial antigens.

  • Treat the infected/stimulated cells with different concentrations of this compound.

  • Incubate the plates for 7-9 days to allow for granuloma formation.

  • Monitor the formation of cell aggregates (granulomas) daily using a microscope.

  • At the end of the incubation, the supernatant can be collected for cytokine analysis, and the cells can be fixed and stained for further analysis (e.g., cell composition).

Mandatory Visualizations

Ganfeborole_In_Vitro_Efficacy_Workflow cluster_prep Preparation cluster_primary_assays Primary Screening cluster_secondary_assays Mechanism-Based Assays cluster_target_assay Target Engagement cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solutions cytotoxicity Cytotoxicity Assay (MTT) prep_compound->cytotoxicity protein_denaturation Protein Denaturation Assay prep_compound->protein_denaturation rbc_stabilization RBC Membrane Stabilization prep_compound->rbc_stabilization no_production Nitric Oxide Production Assay prep_compound->no_production cytokine_release Cytokine Release Assay (ELISA) prep_compound->cytokine_release granuloma_formation In Vitro Granuloma Model prep_compound->granuloma_formation leurs_inhibition LeuRS Inhibition Assay prep_compound->leurs_inhibition prep_cells Culture and Prepare Cell Lines (RAW 264.7, PBMCs) prep_cells->cytotoxicity prep_cells->no_production prep_cells->cytokine_release prep_cells->granuloma_formation cytotoxicity->no_production Determine non-toxic concentrations cytotoxicity->cytokine_release Determine non-toxic concentrations cytotoxicity->granuloma_formation Determine non-toxic concentrations data_analysis Calculate % Inhibition, IC50/EC50 protein_denaturation->data_analysis rbc_stabilization->data_analysis no_production->data_analysis cytokine_release->data_analysis granuloma_formation->data_analysis leurs_inhibition->data_analysis summarize Summarize in Data Table data_analysis->summarize

Caption: Experimental workflow for in vitro efficacy testing of this compound.

Hypothetical_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Phosphorylates IκB p_NFkB p-NF-κB (Active) NFkB->p_NFkB nucleus Nucleus p_NFkB->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) gene_transcription->cytokines Translation & Release This compound This compound (Hypothetical Action) This compound->IKK Inhibits? This compound->NFkB Inhibits?

Caption: Hypothetical anti-inflammatory signaling pathway modulation.

References

Application Notes and Protocols for Ganfeborole Pharmacokinetic/Pharmacodynamic Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting pharmacokinetic (PK) and pharmacodynamic (PD) studies of Ganfeborole in established animal models. The protocols are designed to be comprehensive and adaptable for the evaluation of this compound's anti-mycobacterial and potential anti-inflammatory properties.

Introduction to this compound

This compound (formerly GSK3036656) is a first-in-class benzoxaborole that selectively inhibits the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS), an essential enzyme for bacterial protein synthesis.[1][2][3] This novel mechanism of action makes it a promising candidate for the treatment of tuberculosis (TB), including drug-resistant strains. Preclinical studies have demonstrated its potent bactericidal activity in both in vitro and in vivo models.[4][5] Furthermore, clinical data has indicated an association between this compound treatment and a strong response in neutrophil-dominated transcriptional modules, suggesting potential immunomodulatory or anti-inflammatory effects.[1][2]

Pharmacokinetic/Pharmacodynamic Studies in a Murine Model of Tuberculosis

The murine model is a well-established and widely used model for the preclinical evaluation of anti-tubercular agents. This section outlines the protocol for assessing the PK and PD of this compound in Mtb-infected mice.

Experimental Workflow

G cluster_setup Animal Model Setup cluster_pk Pharmacokinetic Study cluster_pd Pharmacodynamic Study A Acclimatization of BALB/c mice B Aerosol Infection with M. tuberculosis H37Rv A->B C Establishment of Chronic Infection (4 weeks) B->C D This compound Administration (Oral Gavage) C->D H This compound Treatment (Daily for 4 weeks) C->H E Serial Blood Sampling (Tail Vein) D->E F Plasma Isolation E->F G LC-MS/MS Analysis of this compound F->G L L G->L PK Parameters I Sacrifice and Lung Homogenization H->I J Serial Dilution and Plating I->J K Colony Forming Unit (CFU) Enumeration J->K M M K->M PD Endpoint (Log10 CFU Reduction)

Figure 1: Experimental workflow for murine PK/PD studies.
Experimental Protocols

2.2.1. Murine Tuberculosis Model

  • Animal Acclimatization: Female BALB/c mice (6-8 weeks old) are acclimatized for at least one week before infection.

  • Infection: Mice are infected via the aerosol route with M. tuberculosis H37Rv to deliver approximately 100-200 bacilli to the lungs.

  • Establishment of Chronic Infection: The infection is allowed to establish for 4 weeks to develop a chronic, stable bacterial load in the lungs.

2.2.2. Pharmacokinetic Study

  • Drug Administration: A single dose of this compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), is administered to infected mice via oral gavage.

  • Blood Sampling: Serial blood samples (approximately 20-30 µL) are collected from the lateral tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing using capillary microsampling techniques.[6][7]

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuged to separate the plasma.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8][9]

2.2.3. Pharmacodynamic Study

  • Treatment: Infected mice are treated with this compound once daily via oral gavage for a duration of 4 weeks. Multiple dose levels should be evaluated.

  • Endpoint Assessment: At the end of the treatment period, mice are euthanized, and the lungs are aseptically removed.

  • Bacterial Load Determination: The lungs are homogenized, and serial dilutions of the homogenate are plated on Middlebrook 7H11 agar supplemented with OADC.

  • CFU Enumeration: After 3-4 weeks of incubation at 37°C, the number of colony-forming units (CFUs) is counted to determine the bacterial load in the lungs.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mtb-Infected Mice

ParameterUnitValue (Mean ± SD)
Cmaxng/mL[Insert Data]
Tmaxh[Insert Data]
AUC(0-24)ng*h/mL[Insert Data]
Half-life (t1/2)h[Insert Data]
Bioavailability%100[3]

Table 2: Pharmacodynamic Efficacy of this compound in Mtb-Infected Mice

Treatment GroupDose (mg/kg)Log10 CFU/Lungs (Mean ± SD)Log10 CFU Reduction vs. Control
Vehicle Control0[Insert Data]-
This compound[Dose 1][Insert Data][Insert Data]
This compound[Dose 2][Insert Data][Insert Data]
This compound[Dose 3][Insert Data][Insert Data]
Standard of Care[e.g., RIF+INH][Insert Data][Insert Data]

Pharmacokinetic/Pharmacodynamic Studies in a Marmoset Model of Tuberculosis

The common marmoset (Callithrix jacchus) is a valuable non-human primate model that develops human-like TB pathology, including cavitary lesions.[10][11]

Experimental Workflow

G cluster_setup Animal Model Setup cluster_pk Pharmacokinetic Study cluster_pd Pharmacodynamic Study A Acclimatization of Marmosets B Endobronchial Inoculation with M. tuberculosis A->B C Disease Progression Monitoring (PET/CT) B->C D This compound Administration (Oral) C->D H This compound Treatment (Daily for 8 weeks) C->H E Blood Sampling (Femoral Vein) D->E F Plasma Isolation E->F G LC-MS/MS Analysis F->G L L G->L PK Profile I Serial PET/CT Imaging H->I J Necropsy and Lung Lesion Excision H->J M M I->M Change in Lesion Activity K Bacterial Load Determination (CFU) J->K N N K->N Log10 CFU Reduction

Figure 2: Experimental workflow for marmoset PK/PD studies.
Experimental Protocols

3.2.1. Marmoset Tuberculosis Model

  • Animal Acclimatization: Adult common marmosets are housed individually and acclimatized.

  • Infection: Marmosets are infected with M. tuberculosis via endobronchial instillation.[12]

  • Disease Monitoring: Disease progression is monitored using positron emission tomography/computed tomography (PET/CT) imaging.[11]

3.2.2. Pharmacokinetic Study

  • Drug Administration: this compound is administered orally.

  • Blood Sampling: Blood samples are collected from the femoral vein at predetermined time points.

  • Plasma Preparation and Bioanalysis: As described for the murine model.

3.2.3. Pharmacodynamic Study

  • Treatment: Infected marmosets are treated with this compound daily for 8 weeks. Doses of 0.5 mg/kg/day and 2 mg/kg/day have been previously evaluated.[3]

  • Imaging: PET/CT scans are performed at baseline and at various time points during and after treatment to assess changes in lung lesion activity.

  • Bacteriological Assessment: At the end of the study, animals are euthanized, and lung lesions are excised for CFU enumeration.

Data Presentation

Table 3: Pharmacodynamic Efficacy of this compound in Mtb-Infected Marmosets

Treatment GroupDose (mg/kg/day)Mean Decrease in Log10 CFU/Lung Lesion
Vehicle Control0[Insert Data]
This compound0.52.6[3]
This compound2.02.7[3]

Animal Model for Neutrophil-Dominant Inflammation

Given the observed association of this compound with neutrophil-dominated transcriptional modules in humans, evaluating its potential anti-inflammatory effects in a relevant animal model is warranted.[1][2] A lipopolysaccharide (LPS)-induced pulmonary inflammation model in mice is a suitable choice.

Signaling Pathway

G cluster_pathway LPS-Induced Neutrophilic Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Chemokines Chemokines (CXCL1, CXCL2) NFkB->Chemokines Neutrophil Neutrophil Recruitment Cytokines->Neutrophil Chemokines->Neutrophil Inflammation Pulmonary Inflammation Neutrophil->Inflammation This compound This compound (Hypothesized Point of Intervention) This compound->NFkB

Figure 3: LPS-induced inflammatory signaling cascade.
Experimental Protocol

  • Animal Groups: Male C57BL/6 mice (8-10 weeks old) are divided into treatment groups.

  • This compound Pre-treatment: Mice are pre-treated with this compound or vehicle via oral gavage one hour before LPS challenge.

  • LPS Challenge: Mice are challenged with an intranasal administration of LPS (e.g., 10 µg in 50 µL saline) to induce acute lung inflammation.

  • Sample Collection: At a specified time point post-LPS challenge (e.g., 6 or 24 hours), mice are euthanized.

  • Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS) to collect BAL fluid.

  • Cell Counts: Total and differential cell counts in the BAL fluid are determined to quantify neutrophil influx.

  • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid are measured by ELISA.

Data Presentation

Table 4: Effect of this compound on LPS-Induced Pulmonary Inflammation

Treatment GroupNeutrophil Count in BAL Fluid (x10^4/mL)TNF-α in BAL Fluid (pg/mL)IL-6 in BAL Fluid (pg/mL)
Naive Control[Insert Data][Insert Data][Insert Data]
Vehicle + LPS[Insert Data][Insert Data][Insert Data]
This compound (Dose 1) + LPS[Insert Data][Insert Data][Insert Data]
This compound (Dose 2) + LPS[Insert Data][Insert Data][Insert Data]
Dexamethasone + LPS[Insert Data][Insert Data][Insert Data]

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive preclinical evaluation of this compound. The use of both murine and marmoset models for TB will yield critical data on the compound's efficacy against M. tuberculosis. Furthermore, the investigation of its potential anti-inflammatory effects in a neutrophil-dominant inflammation model will provide valuable insights into its complete pharmacological profile. The structured data presentation and detailed methodologies are intended to facilitate reproducible and high-quality research in the development of this promising new anti-tubercular agent.

References

Application Notes and Protocols for the Synthesis of Ganfeborole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies and application notes for the synthesis and evaluation of Ganfeborole analogs. This compound (also known as GSK3036656 or GSK-070) is a first-in-class benzoxaborole antibiotic that inhibits the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS).[1][2][3] The synthesis of analogs is crucial for structure-activity relationship (SAR) studies, optimizing potency and selectivity, and discovering new therapeutic agents.[4]

Mechanism of Action: Oxaborole tRNA Trapping (OBORT)

This compound functions as a prodrug.[5] It does not directly bind to its target enzyme, LeuRS. Instead, it undergoes an enzyme-independent bioconversion by forming a reversible adduct with ATP, AMP, or the terminal adenosine of tRNALeu.[5] This adduct is the active molecule that inhibits the LeuRS enzyme, preventing the charging of tRNALeu with leucine and thereby halting protein synthesis.[4][5] This unique mechanism is termed the oxaborole tRNA trapping (OBORT) mechanism.[4]

OBORT_Mechanism cluster_reactants Reactants cluster_enzyme Enzyme Active Site cluster_inhibition Inhibition Complex cluster_outcome Outcome This compound This compound (Prodrug) Adduct This compound-tRNALeu Adduct This compound->Adduct Forms adduct with terminal adenosine tRNA_Leu tRNALeu-CCA tRNA_Leu->Adduct LeuRS Leucyl-tRNA Synthetase (LeuRS) Inhibition Protein Synthesis Inhibition LeuRS->Inhibition Leads to Adduct->LeuRS Traps enzyme

Figure 1: Oxaborole tRNA Trapping (OBORT) mechanism of this compound.

General Workflow for Analog Development

The development of novel this compound analogs follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation. This process allows for systematic exploration of the chemical space around the benzoxaborole scaffold to optimize for target potency, selectivity, and drug-like properties.

Analog_Workflow cluster_vitro Biological Evaluation Design Analog Design (SAR-driven) Synthesis Chemical Synthesis Design->Synthesis Purify Purification & Characterization Synthesis->Purify InVitro In Vitro Assays Purify->InVitro Enzyme Enzyme Inhibition (LeuRS IC50) InVitro->Enzyme MIC Antimicrobial (Mtb MIC) InVitro->MIC Selectivity Selectivity (Human LeuRS) InVitro->Selectivity InVivo In Vivo Models Lead Lead Optimization InVivo->Lead Lead->Design Iterate Enzyme->InVivo MIC->InVivo Selectivity->InVivo

Figure 2: General workflow for the development of this compound analogs.

Application Note 1: Synthesis of 3-Aminomethyl-4-chloro-benzoxaborole Analogs

The core of this compound is the 3-aminomethyl-4-chloro-benzoxaborole scaffold.[3] Analogs are synthesized by introducing various substituents onto the aromatic ring to probe structure-activity relationships.[4]

Synthetic Scheme Overview

The synthesis of this compound and its analogs is a multi-step process that typically starts from a substituted 2-bromobenzaldehyde. The key steps involve the introduction of the boronic acid moiety, formation of the benzoxaborole ring, and installation of the aminomethyl side chain.

Synthesis_Scheme reaction BoronicAcid Substituted 2-Formylphenylboronic Acid reaction->BoronicAcid Start Substituted 2-Bromobenzaldehyde Start->reaction Step1_reagent 1. Miyaura Borylation (B2Pin2, Pd catalyst) 2. Hydrolysis Step1_reagent->reaction reaction2 BoronicAcid->reaction2 Step2_reagent Reduction (e.g., NaBH4) Step2_reagent->reaction2 Benzoxaborole Substituted Benzoxaborole reaction3 Benzoxaborole->reaction3 Step3_reagent Introduction of Aminomethyl Group Step3_reagent->reaction3 Final 3-Aminomethyl Benzoxaborole Analog reaction2->Benzoxaborole reaction3->Final

Figure 3: Generalized synthetic pathway for 3-aminomethyl benzoxaborole analogs.
Protocol 1: General Synthesis of a 3-Aminomethyl Benzoxaborole Analog

This protocol is a generalized procedure based on common methods for benzoxaborole synthesis.[6][7][8]

Materials:

  • Substituted 2-bromobenzaldehyde

  • Bis(pinacolato)diboron (B₂Pin₂)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Dioxane, water

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Reagents for aminomethylation (project-specific)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Step 1: Miyaura Borylation:

    • To a solution of the starting substituted 2-bromobenzaldehyde (1.0 eq) in dioxane, add B₂Pin₂ (1.1 eq), KOAc (3.0 eq), and the palladium catalyst (0.03 eq).

    • Degas the mixture and heat at 80-90 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting pinacol boronate ester can be hydrolyzed to the boronic acid using an acid (e.g., HCl) or used directly in the next step.

  • Step 2: Reductive Cyclization:

    • Dissolve the crude 2-formylphenylboronic acid intermediate from Step 1 in a suitable solvent like methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add a reducing agent, such as sodium borohydride (NaBH₄) (1.0-1.5 eq), portion-wise.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours until the starting material is consumed.

    • Quench the reaction carefully with water or dilute acid.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify the resulting benzoxaborole derivative by silica gel chromatography.

  • Step 3: Introduction of the 3-Aminomethyl Group:

    • This step is highly dependent on the desired analog. One common route involves the conversion of a precursor (e.g., a 3-hydroxymethyl or 3-halomethyl group) to the amine.

    • For example, a 3-hydroxymethyl benzoxaborole can be converted to a mesylate or tosylate, followed by displacement with an amine or azide (which is then reduced).

    • Alternatively, direct amination strategies can be employed. The specific synthesis for this compound involves chiral resolution to obtain the desired (S)-enantiomer.[8]

  • Step 4: Final Purification and Characterization:

    • Purify the final compound using an appropriate method (e.g., chromatography, crystallization).

    • Characterize the structure and purity using NMR (¹H, ¹³C, ¹¹B), Mass Spectrometry, and HPLC.[6]

Data Presentation: Structure-Activity Relationship of this compound Analogs

The following table summarizes key data for this compound and related analogs, highlighting the impact of substitutions on activity and selectivity.[4][8]

CompoundR¹ SubstituentMtb LeuRS IC₅₀ (µM)Mtb H37Rv MIC (µM)Human Cytoplasmic LeuRS IC₅₀ (µM)Selectivity Index (Human/Mtb)
This compound 4-Cl, 7-(2-hydroxyethoxy)0.20 - 0.2160.08132 - 140~650
Analog A4-F, 7-(2-hydroxyethoxy)0.430.16>300>700
Analog B4-Cl, 7-methoxy0.160.16120750
Analog C4-H, 7-(2-hydroxyethoxy)2.61.25>300>115

Application Note 2: Biological Evaluation of this compound Analogs

After synthesis, analogs must be tested to determine their biological activity. Key assays include direct enzyme inhibition and whole-cell antimicrobial activity.

Protocol 2: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This protocol measures the ability of a compound to inhibit the aminoacylation activity of LeuRS.[4]

Principle: The assay measures the attachment of a radiolabeled amino acid (e.g., ³H-Leucine) to its cognate tRNA, catalyzed by the LeuRS enzyme. The amount of radioactivity incorporated into the tRNA is quantified, and a decrease in incorporation indicates enzyme inhibition.

Materials:

  • Purified Mtb LeuRS and human LeuRS enzymes

  • ³H-Leucine

  • Total tRNA from E. coli or purified tRNALeu

  • ATP, MgCl₂, KCl, Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl₂, ATP, DTT, and ³H-Leucine.

    • In a microplate, add the reaction mixture to wells containing serial dilutions of the test compounds (final DMSO concentration <1%). Include positive (no inhibitor) and negative (no enzyme) controls.

    • Initiate the reaction by adding the LeuRS enzyme to each well.

  • Incubation:

    • Incubate the plate at 37 °C for a defined period (e.g., 20-30 minutes).

  • Quenching and Precipitation:

    • Stop the reaction by adding the tRNA substrate.

    • Spot the reaction mixture onto glass fiber filters.

    • Precipitate the macromolecules (including the charged tRNA) by immersing the filters in ice-cold 10% TCA.

  • Washing:

    • Wash the filters multiple times with cold 5% TCA and then with ethanol to remove unincorporated ³H-Leucine.

  • Quantification:

    • Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing (Mtb MIC)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of M. tuberculosis. The resazurin microtiter assay (REMA) is a common, colorimetric method.[4]

Materials:

  • M. tuberculosis H37Rv strain[9]

  • Middlebrook 7H9 broth supplemented with OADC or ADC

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Resazurin sodium salt solution

  • Positive control drug (e.g., Isoniazid) and negative (no drug) control

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a specific turbidity (e.g., McFarland standard 1.0) and then dilute to achieve the final desired inoculum concentration.

  • Plate Setup:

    • Add supplemented 7H9 broth to all wells of a 96-well plate.

    • Prepare two-fold serial dilutions of the test compounds directly in the plate.

  • Inoculation:

    • Add the prepared M. tuberculosis inoculum to each well.

  • Incubation:

    • Seal the plate and incubate at 37 °C for 7-10 days.

  • Development:

    • Add the resazurin solution to each well and re-incubate for 24-48 hours.

  • Reading Results:

    • Observe the color change. Viable, respiring bacteria will reduce the blue resazurin to pink resorufin.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Data Presentation: Biological Activity of this compound
ParameterOrganism/EnzymeValueReference
IC₅₀ M. tuberculosis LeuRS0.20 µM[10][11][12]
IC₅₀ Human cytoplasmic LeuRS132 - 140 µM[4][8]
MIC M. tuberculosis H37Rv0.08 µM[4][8]
Activity Drug-susceptible & drug-resistant Mtb isolatesPromising in vitro activity[3][13]
Efficacy Murine TB infection modelsDemonstrated efficacy[4]
EBA Phase 2a trial (30 mg dose)Highest early bactericidal activity[1]

References

Application Notes and Protocols: Ganfeborole in Combination Therapy Studies for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The challenges of lengthy treatment durations and the rise of drug-resistant strains necessitate the development of novel therapeutics. Ganfeborole (formerly GSK3036656) is a first-in-class benzoxaborole antibiotic with a novel mechanism of action, positioning it as a promising candidate for future TB treatment regimens, particularly in combination therapies. These notes provide a summary of key data and protocols relevant to the study of this compound.

Mechanism of Action

This compound is a prodrug that selectively inhibits the M. tuberculosis leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][2][3] Unlike direct inhibitors, this compound requires bio-activation. Inside the bacterial cell, it forms a specific, reversible adduct with adenosine-containing molecules, such as the terminal adenosine of tRNALeu, ATP, or AMP.[4] This adduct then binds to the editing site of the LeuRS enzyme, preventing the attachment of leucine to its corresponding tRNA and thereby halting protein synthesis, which ultimately leads to bacterial cell death.

cluster_Mtb Mycobacterium tuberculosis Cell prodrug This compound (Prodrug) active_complex This compound-tRNA Adduct (Active Inhibitor) prodrug->active_complex Adduct formation with terminal adenosine tRNA tRNA-Leu (A76) tRNA->active_complex LeuRS Leucyl-tRNA Synthetase (LeuRS) protein_synthesis Protein Synthesis LeuRS->protein_synthesis Catalyzes Leucine attachment LeuRS->inhibition active_complex->LeuRS Binds to Editing Site inhibition->protein_synthesis cluster_workflow Murine Combination Therapy Workflow cluster_cohorts Treatment Cohorts start 1. Acclimatization (C57BL/6 mice, 1-2 weeks) infect 2. Low-Dose Aerosol Infection (M. tuberculosis H37Rv, ~100 CFU/lungs) start->infect establish 3. Establish Chronic Infection (4 weeks post-infection) infect->establish randomize 4. Randomization & Treatment Initiation establish->randomize treat 5. Daily Oral Gavage (8 weeks) randomize->treat Assign to cohorts c1 Vehicle Control end 6. Assess Lung & Spleen CFU (Post-treatment) treat->end relapse 7. Relapse Assessment (Hold treatment for 8 weeks, then assess CFU) end->relapse c2 Standard of Care (e.g., RIF+INH+PZA) c3 This compound Monotherapy c4 This compound + Bedaquiline + Pretomanid cluster_EBA Phase 2a EBA Clinical Trial Workflow cluster_arms Treatment Arms (3:1 Randomization) screen 1. Patient Screening - Inclusion: Smear-positive, rifampicin-susceptible TB - Exclusion: Prior TB treatment, comorbidities random 2. Randomization screen->random treat 3. Treatment Period (14 Days) - Daily drug administration - Daily collection of overnight sputum - Safety & PK monitoring random->treat a1 This compound (Dose Escalation Cohorts) followup 4. Follow-up Period (2 weeks) - Final safety assessments treat->followup analysis 5. Data Analysis - Primary: Change in log10 CFU/mL sputum - Secondary: Safety, PK parameters followup->analysis a2 Standard of Care

References

Application Notes and Protocols for the Quantification of Ganfeborole in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of representative analytical methods for the quantitative analysis of Ganfeborole (also known as GSK3036656) in biological matrices, primarily human plasma. While specific, validated protocols from the manufacturer or clinical research organizations are not publicly available, the following sections detail robust methods based on established bioanalytical principles for similar small molecules. The provided protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) serve as a strong starting point for method development and validation in a laboratory setting.

I. Gold Standard Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and selective quantification of drugs in complex biological fluids, making it ideal for pharmacokinetic and clinical studies of this compound.

Application Note: High-Throughput Quantification of this compound in Human Plasma by LC-MS/MS

This application note outlines a highly sensitive and selective method for the determination of this compound in human plasma. The methodology employs a simple protein precipitation extraction technique followed by analysis using a triple quadrupole mass spectrometer. A stable isotope-labeled internal standard is recommended to ensure the highest accuracy and precision.

Principle: this compound and its internal standard are extracted from plasma via protein precipitation with acetonitrile. The resulting supernatant is injected into an LC-MS/MS system. The compounds are separated using reverse-phase chromatography and detected by electrospray ionization in positive ion mode with multiple reaction monitoring (MRM).

Experimental Protocol: LC-MS/MS Quantification of this compound

1. Materials and Reagents:

  • This compound analytical standard

  • Stable isotope-labeled this compound (e.g., this compound-d4) as an internal standard (IS)

  • HPLC or LC-MS grade acetonitrile, methanol, and water

  • Analytical grade formic acid

  • Blank human plasma (K2EDTA as anticoagulant)

2. Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reverse-phase C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

3. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 acetonitrile:water to prepare working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).

4. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile to each tube.

  • Vortex the samples for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a 96-well plate or autosampler vials for analysis.

5. LC-MS/MS Method Parameters:

The following tables outline representative starting conditions that require optimization and validation.

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, then return to initial conditions and re-equilibrate for 1 min.
Injection Volume 5 µL

| Column Temperature | 45 °C |

Table 2: Mass Spectrometry Parameters

Parameter This compound Internal Standard (IS)
Ionization Mode ESI Positive ESI Positive
MRM Transition (m/z) To be determined To be determined
Collision Energy (eV) To be determined To be determined
Dwell Time (ms) 150 150
Source Temperature 550 °C 550 °C
IonSpray Voltage 5500 V 5500 V

Note: The specific mass-to-charge ratios (m/z) for precursor and product ions must be optimized by infusing a standard solution of this compound and the selected internal standard into the mass spectrometer.

6. Method Validation Parameters:

A full validation of this method should be conducted in accordance with regulatory guidelines (e.g., FDA or EMA).

Table 3: Summary of Key Validation Parameters and Acceptance Criteria

Parameter Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision (%CV) ≤15% (≤20% at the LLOQ) for intra- and inter-day
Recovery Consistent, precise, and reproducible across the concentration range
Matrix Effect Assessed to ensure no significant ion suppression or enhancement

| Stability | Analyte stability established for stock solutions, and in-matrix for freeze-thaw, short-term, long-term, and post-preparative conditions |

II. Alternative/Screening Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For applications not requiring the high sensitivity of LC-MS/MS, such as the analysis of formulations or for preliminary pharmacokinetic studies with higher expected concentrations, an HPLC-UV method can be a cost-effective alternative.

Application Note: A Simple and Robust HPLC-UV Method for the Determination of this compound

This note describes a representative HPLC-UV method for the quantification of this compound. The method utilizes a reverse-phase C18 column and isocratic elution, providing a straightforward and reliable assay.

Experimental Protocol: HPLC-UV Quantification of this compound

1. Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • Reverse-phase C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)

2. Chromatographic Conditions:

Table 4: HPLC-UV Method Parameters

Parameter Setting
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 55:45 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength To be determined via UV scan (likely in the 260-280 nm range)

| Column Temperature | 35 °C |

3. Sample Preparation:

  • For Drug Product/Formulations: Dissolve and dilute the sample in the mobile phase to fall within the calibration curve range.

  • For Biological Samples: The protein precipitation method described for the LC-MS/MS protocol can be adapted. The resulting supernatant may need to be evaporated and reconstituted in the mobile phase to ensure compatibility and enhance sensitivity.

III. Visualized Workflows and Signaling Pathways

Ganfeborole_Sample_Preparation_Workflow plasma 1. Plasma Sample (50 µL) precipitate 2. Add Protein Precipitation Solvent with IS (150 µL) plasma->precipitate vortex 3. Vortex (1 min) precipitate->vortex centrifuge 4. Centrifuge (10 min) vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer analyze 6. LC-MS/MS Analysis transfer->analyze

Caption: Plasma sample preparation workflow for this compound analysis.

Ganfeborole_Bioanalytical_Logic cluster_method Analytical Method cluster_validation Method Validation lc Liquid Chromatography (Separation) ms Tandem Mass Spectrometry (Detection) lc->ms Elution accuracy Accuracy ms->accuracy precision Precision ms->precision linearity Linearity ms->linearity sensitivity Sensitivity ms->sensitivity stability Stability ms->stability validation_outcome Validated Bioanalytical Method accuracy->validation_outcome precision->validation_outcome linearity->validation_outcome sensitivity->validation_outcome stability->validation_outcome

Caption: Logical relationship of method components and validation.

Application Notes & Protocols: Utilizing Ganfeborole in Structural Biology Studies of Leucyl-tRNA Synthetase (LeuRS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leucyl-tRNA synthetase (LeuRS) is a vital enzyme responsible for charging tRNALeu with its cognate amino acid, leucine, a critical step in protein synthesis.[1] This enzyme possesses two active sites: an aminoacylation site for catalysis and an editing (proofreading) site to hydrolyze mischarged tRNAs.[1] Its essential role makes it an attractive target for developing novel antimicrobial agents. Ganfeborole (formerly GSK3036656) is a first-in-class benzoxaborole compound that selectively inhibits the Mycobacterium tuberculosis LeuRS (mtLeuRS) and is currently in clinical development for the treatment of tuberculosis.[2][3][4]

This compound employs a unique mechanism of action. It acts as a prodrug that, in the presence of ATP or AMP, forms a stable adduct with the terminal adenosine of tRNALeu.[5] This adduct then serves as a potent inhibitor by trapping the tRNALeu in the editing site of LeuRS, effectively halting protein synthesis.[1] This distinct "tRNA-trapping" mechanism provides an excellent opportunity for structural biologists to capture and study a key intermediate state of the enzyme's editing function. These application notes provide detailed protocols for utilizing this compound in structural and biophysical studies of LeuRS.

Mechanism of Action: this compound as a tRNA-Trapping Inhibitor

This compound's inhibitory action is not direct but relies on an enzyme-independent bioconversion. The oxaborole moiety of this compound reacts with the ribose of an adenosine source (ATP, AMP, or the terminal A76 of tRNALeu) to form a stable cyclic adduct.[5] This adduct is the active inhibitor that binds to the editing domain of LeuRS, preventing the hydrolysis of misacylated tRNALeu and inhibiting overall protein synthesis.

Ganfeborole_Mechanism cluster_0 Cellular Environment cluster_1 Inhibition Complex This compound This compound (Prodrug) Adduct This compound-AMP/tRNA Adduct (Active Inhibitor) This compound->Adduct Bioconversion (adenosine source) tRNA_Leu tRNA-Leu(A76) tRNA_Leu->Adduct LeuRS_free Free LeuRS (Editing Site Open) LeuRS_inhibited Inhibited LeuRS Complex (Editing Site Trapped) Adduct->LeuRS_inhibited Binding to Editing Site CoCrystallization_Workflow Co-crystallization Workflow cluster_prep 1. Reagent Preparation cluster_complex 2. Complex Formation cluster_cryst 3. Crystallization & Soaking cluster_data 4. Data Collection P_Prep Purify LeuRS Enzyme and in vitro transcribe tRNA-Leu Incubate Incubate LeuRS, tRNA-Leu, This compound, and ATP/AMP to form ternary complex P_Prep->Incubate L_Prep Prepare this compound stock solution (e.g., in DMSO) L_Prep->Incubate Screen Set up crystallization trials (e.g., vapor diffusion) using the complex solution Incubate->Screen Optimize Optimize hit conditions to grow diffraction-quality crystals Screen->Optimize Soak Soak crystals in cryoprotectant Optimize->Soak Harvest Harvest and flash-cool crystals in liquid nitrogen Soak->Harvest Collect Collect X-ray diffraction data Harvest->Collect ITC_Workflow Isothermal Titration Calorimetry Workflow cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_run 3. Titration Experiment cluster_analysis 4. Data Analysis Dialyze Dialyze LeuRS and This compound-AMP adduct into identical buffer Degas Degas all solutions to prevent bubbles Dialyze->Degas Concentration Accurately measure final concentrations Degas->Concentration Load_Cell Load LeuRS into the sample cell Concentration->Load_Cell Load_Syringe Load this compound-AMP adduct into the syringe Concentration->Load_Syringe Equilibrate Equilibrate instrument to desired temperature Load_Cell->Equilibrate Load_Syringe->Equilibrate Inject Perform series of small injections of adduct into the LeuRS solution Equilibrate->Inject Record Record the heat change after each injection Inject->Record Integrate Integrate injection peaks to determine heat change Record->Integrate Fit Fit the binding isotherm to a suitable model to extract K_D, n, and ΔH Integrate->Fit

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ganfeborole Dosage in Mouse Models of TB

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of ganfeborole in mouse models of tuberculosis (TB). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class benzoxaborole that inhibits the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS).[1][2] This enzyme is crucial for protein synthesis. This compound works through an oxaborole tRNA-trapping (OBORT) mechanism, where it forms a stable adduct with the terminal adenosine of tRNALeu in the editing site of the LeuRS enzyme. This trapping prevents the release of the tRNA, thereby halting protein synthesis and leading to bacterial cell death.

Q2: What is a typical effective dose of this compound in a mouse model of TB?

A2: In mouse models of TB, this compound has been shown to be bactericidal at a dose of 0.5 mg/kg.[2] Studies have demonstrated that oral administration of this compound at doses ranging from 0.4 to 10 mg/kg once daily for 14 days can reduce the bacterial burden in the lungs and spleens of infected mice by 2–3 log10 CFU. The reported ED99 (the dose required to reduce the bacterial load by 99%) is 0.4 mg/kg.

Q3: How does the efficacy of this compound in mice compare to standard-of-care drugs like isoniazid?

Q4: What is the bioavailability of this compound in mice?

A4: this compound exhibits excellent oral bioavailability in mice, reported to be 100%.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent efficacy results (variable CFU reduction) - Improper formulation and/or administration of this compound.- Instability of the dosing solution.- Variability in the mouse infection model.- Ensure this compound is properly solubilized or suspended. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.- Prepare fresh dosing solutions regularly.- Standardize the infection protocol, including the M. tuberculosis strain, inoculum size, and route of administration.
Precipitation of this compound in the dosing solution - Poor solubility of the compound in the chosen vehicle.- Use a vehicle known to be suitable for this compound, such as 0.5% CMC.- Gently warm and vortex the solution before each administration to ensure a homogenous suspension.- Consider using the hydrochloride salt form of this compound, which may have improved solubility.
Adverse effects observed in mice (e.g., weight loss, lethargy) - Potential toxicity at higher doses.- Off-target effects.- Monitor mice daily for clinical signs of toxicity.- If adverse effects are observed, consider reducing the dose or the frequency of administration.- Review preclinical safety data. Note that preclinical teratogenicity data for this compound became available after the phase 1 human study.[1]
Difficulty in achieving desired plasma concentrations - Issues with oral gavage technique.- Rapid metabolism of the compound.- Ensure proper oral gavage technique to deliver the full dose to the stomach.- While this compound has good bioavailability, if suboptimal plasma levels are a concern, confirm the dosing and formulation accuracy.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Mouse Models of TB

Mouse StrainInfection ModelTreatment RegimenEfficacy EndpointResultReference
C57BL/6Acute0.4-10 mg/kg, oral, once daily for 14 daysLung & Spleen CFU2-3 log10 reduction
Not SpecifiedChronicNot SpecifiedNot SpecifiedPotency comparable to isoniazid

Table 2: this compound Efficacy in a Marmoset Monkey Model of TB

DoseTreatment DurationEfficacy EndpointMean Bacterial Burden Reduction (log10 CFU/lung lesion)Reference
0.5 mg/kg/day8 weeksLung CFU2.6[1]
2 mg/kg/day8 weeksLung CFU2.7[1]

Experimental Protocols

Protocol 1: Acute Mouse Model of Tuberculosis Infection and this compound Treatment
  • Animal Model: Female BALB/c or C57BL/6 mice, 6-8 weeks old.

  • Infection:

    • Culture Mycobacterium tuberculosis H37Rv to mid-log phase.

    • Infect mice via aerosol exposure to deliver approximately 100-200 CFU to the lungs.

    • Confirm bacterial deposition in a subset of mice 24 hours post-infection.

  • This compound Formulation:

    • Prepare a suspension of this compound in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

    • Ensure the suspension is homogenous by vortexing before each use.

  • Treatment:

    • Initiate treatment 14 days post-infection.

    • Administer this compound orally via gavage once daily at the desired dose (e.g., 0.5, 1, 5, 10 mg/kg).

    • Include a vehicle control group and a positive control group (e.g., isoniazid at 25 mg/kg).

    • Treat for a duration of 4 weeks.

  • Efficacy Evaluation:

    • At the end of the treatment period, euthanize mice.

    • Aseptically remove lungs and spleens.

    • Homogenize organs in sterile saline with 0.05% Tween 80.

    • Plate serial dilutions of the homogenates on 7H11 agar plates supplemented with OADC.

    • Incubate plates at 37°C for 3-4 weeks and enumerate colony-forming units (CFU).

    • Calculate the log10 CFU per organ and compare between treatment groups.

Mandatory Visualizations

Diagram 1: this compound Mechanism of Action

Ganfeborole_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell cluster_Inhibition Inhibition by this compound Leu Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leu->LeuRS tRNA_Leu tRNA_Leu tRNA_Leu->LeuRS Leu_tRNA_Leu Leucyl-tRNA_Leu LeuRS->Leu_tRNA_Leu Aminoacylation Adduct This compound-tRNA_Leu Adduct LeuRS->Adduct Traps tRNA in editing site Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Synthesis Ribosome->Protein This compound This compound This compound->LeuRS Adduct->Protein

Caption: this compound inhibits M. tuberculosis protein synthesis.

Diagram 2: Experimental Workflow for this compound Dosage Optimization

Ganfeborole_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment Phase cluster_Analysis Data Analysis A Select Mouse Strain (e.g., BALB/c, C57BL/6) B M. tuberculosis H37Rv Aerosol Infection A->B C Establish Chronic Infection (2-4 weeks) B->C D Prepare this compound Formulation (e.g., 0.5% CMC) C->D E Administer Daily Oral Gavage (Dose Range: 0.5-10 mg/kg) D->E F Include Control Groups (Vehicle, Isoniazid) E->F G Monitor Mouse Health (Weight, Clinical Signs) E->G H Euthanize Mice and Harvest Organs (Lungs, Spleen) F->H G->H I Homogenize Tissues and Plate for CFU Enumeration H->I J Calculate log10 CFU Reduction vs. Controls I->J K Determine Optimal Dose (ED99, MTD) J->K

Caption: Workflow for optimizing this compound dosage in mice.

References

Technical Support Center: Synthesis of Ganfeborole for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the laboratory-scale synthesis of Ganfeborole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, or (S)-3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1][2]oxaborol-1(3H)-ol, is a multi-step process. A plausible and commonly employed route involves the following key transformations:

  • Suzuki-Miyaura Coupling: Formation of a substituted biaryl compound which serves as the core structure.

  • Formation of the Benzoxaborole Ring: Cyclization to create the characteristic heterocyclic system.

  • Introduction of the Aminomethyl Sidechain: Typically achieved through the reduction of an oxime or a similar precursor.

  • Chiral Resolution: Separation of the desired (S)-enantiomer from the racemic mixture.

A generalized workflow for the synthesis is depicted below.

Ganfeborole_Synthesis_Workflow Start Starting Materials Suzuki Suzuki-Miyaura Coupling Start->Suzuki Aryl Halide + Arylboronic Acid/Ester Cyclization Benzoxaborole Formation Suzuki->Cyclization Biaryl Intermediate Sidechain Aminomethyl Sidechain Introduction Cyclization->Sidechain Benzoxaborole Intermediate Resolution Chiral Resolution Sidechain->Resolution Racemic Mixture This compound This compound Resolution->this compound Pure (S)-Enantiomer

Figure 1: Generalized workflow for the synthesis of this compound.

Q2: I am observing a low yield in the Suzuki-Miyaura coupling step. What are the common causes and solutions?

A2: Low yields in Suzuki-Miyaura coupling reactions are a frequent issue. The primary factors to investigate are the catalyst system, base, solvent, and reaction temperature. For substrates similar to those in the this compound synthesis, which may involve unprotected functional groups, careful optimization is crucial.

Troubleshooting Suzuki-Miyaura Coupling:

Potential Issue Recommendation
Catalyst Inactivity Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst. For challenging couplings, consider using more advanced catalyst systems with specialized phosphine ligands (e.g., SPhos, XPhos).
Inappropriate Base The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often used for substrates with sensitive functional groups. Stronger bases like K₃PO₄ may be necessary for less reactive halides.
Solvent Effects A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. The ratio can significantly impact the reaction rate and yield.
Low Reaction Temperature While some couplings proceed at room temperature, many require heating (e.g., 80-110 °C) to achieve a reasonable reaction rate.
Side Reactions Protodeboronation (loss of the boronic acid/ester group) can be a significant side reaction. This can be minimized by using a less nucleophilic base and ensuring anhydrous conditions for the organoboron reagent.

Q3: The purification of the final this compound product is challenging due to its high polarity. What purification strategies are recommended?

A3: this compound is a polar and basic compound, which can make purification by standard silica gel chromatography difficult due to streaking and poor separation. Here are some effective purification strategies:

  • Reverse-Phase Chromatography: This is often the most effective method for purifying polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape, is a good starting point.

  • Ion-Exchange Chromatography: Given the basic nature of the amine group, cation-exchange chromatography can be a powerful tool for purification.

  • Crystallization: If a suitable solvent system can be found, crystallization can be an excellent method for obtaining highly pure material. This may involve forming a salt (e.g., hydrochloride or tartrate) to improve crystallinity.

  • Preparative HPLC: For obtaining highly pure material on a small to medium scale, preparative high-performance liquid chromatography is a viable option.

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and solutions for key steps in the this compound synthesis.

Step 1: Suzuki-Miyaura Coupling

Problem: Incomplete reaction or formation of significant byproducts.

Experimental Protocol for Optimization:

A representative protocol for a Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid pinacol ester is as follows:

  • To a reaction vessel, add the aryl bromide (1.0 eq), arylboronic acid pinacol ester (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent mixture (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Optimization:

Parameter Condition A Condition B Condition C Expected Yield Range
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃ / SPhosVaries significantly with substrate
Base K₂CO₃K₃PO₄CsF60-95%
Solvent Toluene/H₂ODioxane/H₂ODMF-
Temperature 80 °C100 °C110 °C-
Step 2: Asymmetric Reduction of the Oxime Precursor

Problem: Low enantioselectivity or incomplete reduction.

Experimental Protocol for Asymmetric Reduction:

A common method for the asymmetric reduction of an oxime to a chiral amine involves a chiral catalyst and a reducing agent.

  • Dissolve the oxime precursor in a suitable solvent (e.g., THF or dioxane).

  • Add a chiral catalyst (e.g., a chiral oxazaborolidine catalyst like (R)- or (S)-CBS catalyst) under an inert atmosphere.

  • Cool the reaction mixture to a low temperature (e.g., 0 °C or -20 °C).

  • Slowly add a solution of the reducing agent (e.g., borane-THF complex or sodium borohydride with a chiral additive).

  • Stir the reaction at the low temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction carefully with a protic solvent (e.g., methanol) at low temperature.

  • Allow the mixture to warm to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Determine the enantiomeric excess (ee) by chiral HPLC or NMR analysis of a diastereomeric derivative.

Quantitative Data for Asymmetric Reduction:

Parameter Condition A Condition B Condition C Expected ee Range
Catalyst (R)-CBS(S)-CBSChiral Rhodium complex80-99%
Reducing Agent BH₃·THFNaBH₄ / Chiral AdditiveH₂ (catalytic hydrogenation)-
Temperature 0 °C-20 °CRoom Temperature-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and logical relationships in the synthesis and troubleshooting process.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Transmetalation Transmetalation Ar'-B(OR)₂ + Base Oxidative\nAddition->Transmetalation Ar'-Pd(II)-X Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Ar-Pd(II)-Ar' Reductive\nElimination->Pd(0) Ar-Ar'

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic Start Low Yield in Synthesis Step Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Optimize_Conditions Systematically Vary Reaction Conditions Start->Optimize_Conditions Analyze_Byproducts Identify Side Products (LC-MS, NMR) Start->Analyze_Byproducts Modify_Protocol Implement Optimized Protocol Check_Reagents->Modify_Protocol Optimize_Conditions->Modify_Protocol Analyze_Byproducts->Modify_Protocol Improved_Yield Improved Yield Modify_Protocol->Improved_Yield

Figure 3: A logical workflow for troubleshooting low-yield reactions.

This technical support center provides a starting point for addressing common issues in the synthesis of this compound. For more specific and complex problems, consulting detailed research articles and patents is highly recommended. Always ensure that all experiments are conducted with appropriate safety precautions in a well-ventilated fume hood.

References

Technical Support Center: Refining Ganfeborole MIC Testing for Consistency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable Minimum Inhibitory Concentration (MIC) results for ganfeborole against Mycobacterium tuberculosis.

Troubleshooting Guide

Inconsistent MIC values for this compound can arise from several factors related to experimental setup and the unique properties of the compound. This guide outlines potential issues, their causes, and recommended solutions.

Summary of Key Experimental Parameters

For consistent this compound MIC testing, adherence to standardized parameters is crucial. The following table summarizes recommended conditions based on established protocols for M. tuberculosis.

ParameterRecommended Value/ConditionNotes
Organism Mycobacterium tuberculosis H37Rv (ATCC 27294) as a quality control strain.Clinical isolates should be well-characterized.
Inoculum Preparation McFarland 0.5 standard, further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.Inoculum should be prepared from a fresh, pure culture.
Culture Medium Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.Avoid media with high concentrations of free nucleosides which may interfere with this compound's prodrug activation.
This compound Preparation Prepare a stock solution in DMSO. Further dilutions should be made in the culture medium.The final DMSO concentration in the assay should not exceed 1% to avoid toxicity to the mycobacteria.
Incubation 37°C in a humidified incubator for 7-14 days.The long incubation time is necessary for the slow-growing M. tuberculosis.
Endpoint Reading Visual inspection after the addition of a viability indicator (e.g., Resazurin). The MIC is the lowest concentration of this compound that prevents a color change (from blue to pink for Resazurin).Due to this compound's time-dependent inhibition, a consistent reading time is critical.
Expected MIC Range for H37Rv 0.058 µM - 0.08 µM[1]This range can be used as a benchmark for assay performance.
Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent MIC values between experiments - Variation in inoculum density.- Inconsistent incubation time.- Degradation of this compound stock solution.- Standardize inoculum preparation using a McFarland standard and verify by plating for CFU counts.- Adhere to a strict incubation period before reading the results.- Prepare fresh this compound stock solutions and store them appropriately (aliquoted at -20°C or below).
Trailing endpoints (partial inhibition at concentrations above the MIC) - this compound exhibits time-dependent inhibition.[2][3]- Heterogeneous population of mycobacteria.- Read the MIC at a fixed time point (e.g., day 10) and record any trailing.- Ensure a homogenous inoculum by vortexing with glass beads to break up clumps.- Report the MIC as the lowest concentration with a significant reduction in growth (e.g., ≥90% inhibition).
No activity or unexpectedly high MIC values - Inactivation of this compound.- Interference from media components.- Use of a resistant strain.- Check the stability of the this compound stock solution.- Ensure the medium does not contain high levels of adenosine or related molecules that could interfere with the prodrug activation.[4]- Verify the identity and susceptibility profile of the M. tuberculosis strain.
Contamination of microtiter plates - Non-sterile technique.- Contaminated reagents.- Use aseptic techniques throughout the experimental setup.- Filter-sterilize all media and supplements.- Include a "no-drug" control to monitor for contamination.

Experimental Protocols

This compound MIC Determination using Resazurin Microtiter Assay (REMA)

This protocol is adapted from standard methods for M. tuberculosis susceptibility testing.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Middlebrook 7H9 broth

  • OADC supplement

  • Glycerol

  • Tween 80

  • Sterile 96-well microtiter plates

  • Mycobacterium tuberculosis culture

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Sterile glass beads

  • McFarland 0.5 turbidity standard

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Aliquot and store at -20°C.

  • Preparation of Culture Medium: Prepare Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC. Add Tween 80 to a final concentration of 0.05%.

  • Preparation of Inoculum:

    • Grow M. tuberculosis in supplemented 7H9 broth to mid-log phase.

    • Vortex the culture with sterile glass beads to break up clumps.

    • Adjust the turbidity of the bacterial suspension to match a McFarland 0.5 standard using sterile saline or broth.

    • Dilute this suspension 1:20 in the culture medium to achieve the final inoculum density.

  • Assay Setup:

    • Add 100 µL of sterile culture medium to all wells of a 96-well plate.

    • In the first column, add 100 µL of the this compound working solution (prepared by diluting the stock in culture medium).

    • Perform serial 2-fold dilutions across the plate.

    • Add 100 µL of the prepared inoculum to each well, except for the sterility control wells.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Addition of Resazurin: On day 7, add 30 µL of 0.02% resazurin solution to each well. Re-incubate for 24-48 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that prevents the color change of resazurin from blue to pink.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound MIC results for the same strain varying between experiments?

A1: Inconsistency in MIC results can stem from several factors. The most common are variations in the inoculum size, the age of the bacterial culture, and the preparation of the this compound solutions. Ensure you are using a standardized inoculum preparation method and fresh drug dilutions for each experiment.

Q2: I am observing "trailing" or partial growth in wells with this compound concentrations above the apparent MIC. How should I interpret this?

A2: Trailing endpoints can be a characteristic of bacteriostatic or time-dependent inhibitors like this compound.[2][3] It is recommended to read the MIC at a consistent and predetermined time point. The MIC should be recorded as the lowest drug concentration that causes at least 90% inhibition of growth compared to the drug-free control.

Q3: Could the culture medium I'm using affect the activity of this compound?

A3: Yes, this is a possibility. This compound is a prodrug that is activated by forming an adduct with adenosine-containing molecules like ATP.[4] If your medium is supplemented with high concentrations of adenosine or related nucleosides, it could potentially interfere with the activation of this compound, leading to higher MIC values. Using a standard medium like Middlebrook 7H9 with OADC supplement is recommended.

Q4: What is the mechanism of action of this compound and how might it influence MIC testing?

A4: this compound inhibits the Mycobacterium tuberculosis leucyl-tRNA synthetase (mtLeuRS), an essential enzyme for protein synthesis.[5] It is a time-dependent inhibitor, meaning its inhibitory effect increases with the duration of exposure. This property can contribute to the observation of trailing endpoints and underscores the importance of a fixed incubation time before reading the MIC.

Q5: How can I be sure my this compound stock solution is still active?

A5: To ensure the activity of your this compound stock, it is best to prepare fresh solutions for each set of experiments. If you need to store the stock, aliquot it into small volumes and store it at -20°C or below to minimize freeze-thaw cycles. Including a quality control strain with a known this compound MIC, such as M. tuberculosis H37Rv, in every assay will help monitor the drug's potency.

Visualizations

TroubleshootingWorkflow cluster_start cluster_inoculum Inoculum Preparation cluster_drug Drug Solution & Media cluster_protocol Assay Protocol cluster_results start Inconsistent this compound MIC Results check_inoculum Verify Inoculum Density (McFarland & CFU) start->check_inoculum inoculum_ok Inoculum Consistent check_inoculum->inoculum_ok Consistent inoculum_issue Inconsistent Inoculum check_inoculum->inoculum_issue Inconsistent check_drug Check this compound Stock & Media Composition inoculum_ok->check_drug inoculum_issue->check_inoculum Re-standardize drug_ok Drug & Media Validated check_drug->drug_ok Valid drug_issue Potential Drug/Media Issue check_drug->drug_issue Issue Detected check_protocol Review Incubation Time & Reading Method drug_ok->check_protocol drug_issue->check_drug Prepare Fresh/Use Standard Media protocol_ok Protocol Standardized check_protocol->protocol_ok Standardized protocol_issue Protocol Variation check_protocol->protocol_issue Variation Found end_consistent Consistent MIC Results protocol_ok->end_consistent protocol_issue->check_protocol Standardize Reading Time

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

ExperimentalWorkflow prep_culture Prepare M. tuberculosis Inoculum (McFarland 0.5) setup_plate Set up 96-well Plate (Inoculum + Drug) prep_culture->setup_plate prep_drug Prepare this compound Serial Dilutions prep_drug->setup_plate incubate Incubate at 37°C (7 days) setup_plate->incubate add_resazurin Add Resazurin Indicator incubate->add_resazurin re_incubate Re-incubate (24-48 hours) add_resazurin->re_incubate read_mic Read MIC (Blue to Pink Color Change) re_incubate->read_mic

Caption: Standardized experimental workflow for this compound MIC testing.

References

strategies to reduce Ganfeborole toxicity in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in animal studies with Ganfeborole. The following information is intended to offer guidance on strategies to mitigate potential toxicity and ensure the successful conduct of preclinical evaluations.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of this compound in animals?

A1: Preclinical studies have indicated that this compound is generally well-tolerated. However, at very high doses in dog studies, there have been reports of adverse heart valvular and vascular pathology, though these findings were not replicated in longer-term toxicology studies.[1] Additionally, some skin pigmentation was noted in preclinical studies in dogs.[1] Clinical trials in humans have shown an acceptable safety and tolerability profile, with most adverse events being mild to moderate (grade 1 or 2).[1][2][3]

Q2: What is the mechanism of action of this compound and how does it relate to its selectivity and potential for toxicity?

A2: this compound is a first-in-class benzoxaborole that selectively inhibits the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS).[1][2][3][4] This enzyme is crucial for bacterial protein synthesis. This compound's selectivity for the Mtb LeuRS over the human cytoplasmic LeuRS contributes to its targeted antibacterial activity and generally low toxicity in host organisms.[4] The inhibition of the bacterial enzyme is time-dependent, which may contribute to its sustained post-antibiotic effect.

Q3: Are there any known formulation strategies to reduce the potential for this compound toxicity?

A3: While specific formulation strategies for reducing this compound toxicity are not extensively published, general principles of formulation development can be applied. These include optimizing the drug's pharmacokinetic profile to reduce peak plasma concentrations (Cmax) while maintaining the desired therapeutic exposure (AUC). This can potentially minimize off-target effects. The use of appropriate excipients can also enhance the stability and solubility of this compound, which may influence its absorption and distribution, thereby affecting its toxicity profile.

Q4: Can co-administration of other agents help mitigate this compound toxicity?

A4: The pharmacodynamic-modulating approach involves co-dosing with an active or inactive agent to mitigate toxicity. This requires a thorough understanding of this compound's metabolic pathways and potential drug-drug interactions. Currently, there is no publicly available data on specific agents used to mitigate this compound toxicity in animal studies. Any such approach would require extensive investigation to determine the safety and efficacy of the combination.

Troubleshooting Guides

This section provides guidance on addressing specific issues that may be encountered during animal studies with this compound.

Issue 1: Unexpected Adverse Events or Dose-Limiting Toxicity

Symptoms:

  • Higher than expected mortality or morbidity in a dose group.

  • Severe clinical signs (e.g., lethargy, weight loss, organ-specific distress).

  • Significant changes in hematology or clinical chemistry parameters.

Possible Causes:

  • High Cmax-related toxicity: The peak plasma concentration of this compound may be exceeding the therapeutic window and causing off-target effects.

  • Formulation issues: Poor solubility or stability of the formulation could lead to inconsistent exposure or precipitation at the injection site, causing local irritation or altered absorption.

  • Vehicle-induced toxicity: The vehicle used to formulate this compound may be contributing to the observed toxicity.

Troubleshooting Steps:

  • Review Pharmacokinetic Data: Analyze the pharmacokinetic profile of the dose group exhibiting toxicity. Compare the Cmax and AUC values to those from previous studies where the toxicity was not observed.

  • Formulation Re-evaluation:

    • Solubility and Stability: Confirm the solubility and stability of this compound in the chosen vehicle under the study conditions.

    • Excipient Compatibility: Ensure all excipients are compatible with this compound and are generally recognized as safe for the animal species and route of administration.

    • Consider Alternative Formulations: Explore formulations designed to control the release of the drug, which can lower the Cmax while maintaining the AUC. This could include suspensions, lipid-based formulations, or polymeric nanoparticles.

  • Vehicle Control Group: If not already included, run a concurrent vehicle control group to isolate any effects caused by the formulation excipients.

  • Dose Adjustment: Consider a dose-fractionation schedule (e.g., administering half the dose twice a day) to reduce Cmax while maintaining the total daily dose.

Issue 2: Local Irritation or Inflammation at the Injection Site (for parenteral administration)

Symptoms:

  • Swelling, redness, or edema at the injection site.

  • Abscess formation or necrotic tissue.

  • Behavioral changes indicating pain or discomfort in the animals.

Possible Causes:

  • Precipitation of the drug: this compound may be precipitating out of solution upon injection, leading to a local inflammatory response.

  • Unsuitable pH or osmolality of the formulation: The pH or osmolality of the vehicle may not be physiologically compatible, causing tissue damage.

  • High concentration of the drug: The concentration of this compound in the formulation may be too high for the chosen injection volume and site.

Troubleshooting Steps:

  • Formulation pH and Osmolality: Measure and adjust the pH and osmolality of the formulation to be as close to physiological levels as possible.

  • Solubility Assessment: Determine the solubility of this compound in the vehicle at the intended concentration and storage conditions. If solubility is an issue, consider using a co-solvent or a different vehicle system.

  • Reduce Concentration/Increase Volume: If feasible, decrease the concentration of the drug and increase the injection volume, spreading the dose over a larger area or multiple injection sites.

  • Change Route of Administration: If local irritation persists and is severe, evaluate the possibility of using a different route of administration (e.g., oral gavage if bioavailability allows).

Data Presentation

Table 1: General Formulation Approaches to Mitigate Drug Toxicity

Formulation StrategyMechanism of Toxicity ReductionKey Considerations
Modified Release Formulations Reduces Cmax-related toxicity by slowing the rate of drug absorption.Requires careful design to ensure desired release profile and bioavailability.
Lipid-Based Formulations Can alter drug distribution and reduce exposure to sensitive tissues.Potential for changes in metabolism and clearance.
Nanosuspensions Improves solubility and dissolution rate of poorly soluble compounds.Potential for altered biodistribution and clearance.
Prodrugs Can improve solubility, permeability, and target-specific drug delivery.Requires efficient in vivo conversion to the active drug.

Experimental Protocols

Protocol 1: General Method for Evaluating the In Vivo Toxicity of a Novel Formulation
  • Animal Model: Select a relevant animal species and strain based on previous studies with the parent compound.

  • Dose Groups: Include a vehicle control group, a group receiving the original formulation, and one or more groups receiving the new formulation at equivalent doses.

  • Administration: Administer the formulations via the intended clinical route.

  • Observations:

    • Clinical Signs: Conduct daily observations for any signs of toxicity, including changes in behavior, appearance, and activity.

    • Body Weight: Record body weights at least twice weekly.

    • Food and Water Consumption: Monitor daily food and water intake.

  • Terminal Procedures:

    • Hematology and Clinical Chemistry: At the end of the study, collect blood samples for a complete blood count and clinical chemistry analysis.

    • Necropsy and Histopathology: Perform a full gross necropsy and collect tissues for histopathological examination, paying close attention to potential target organs.

  • Pharmacokinetics: Include satellite animal groups for pharmacokinetic analysis to correlate exposure with toxicity findings.

Mandatory Visualizations

Ganfeborole_Mechanism_of_Action cluster_mtb Mycobacterium tuberculosis cluster_drug Drug Action LeuRS Leucyl-tRNA Synthetase (LeuRS) Aminoacylation Aminoacylation LeuRS->Aminoacylation Catalyzes tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Leucine Leucine Leucine->LeuRS Protein_Synthesis Protein Synthesis Aminoacylation->Protein_Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth This compound This compound This compound->LeuRS Inhibits

Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.

Toxicity_Mitigation_Workflow cluster_workflow Workflow for Investigating and Mitigating Unexpected Toxicity A Unexpected Toxicity Observed in Animal Study B Review Existing Data (PK/PD, Previous Studies) A->B C Hypothesize Cause of Toxicity (e.g., Cmax, Formulation) B->C D Design and Synthesize New Formulations C->D E In Vitro Characterization (Solubility, Stability) D->E F In Vivo Pilot Toxicity Study of New Formulations E->F G Analyze Results (PK, Clinical Signs, Pathology) F->G I No Improvement G->I H Select Lead Formulation for Definitive Toxicology Study I->C Re-evaluate Hypothesis I->H Improvement Observed

Caption: A general workflow for addressing unexpected toxicity in animal studies.

Formulation_Decision_Tree cluster_decision Decision Tree for Formulation Adjustment to Reduce Toxicity A Is Toxicity Likely Cmax-Mediated? B Is Toxicity Local (Injection Site)? A->B No C Implement Modified Release Formulation A->C Yes D Adjust pH/Osmolality, Improve Solubility B->D Yes E Consider Systemic Off-Target Effects B->E No

References

Technical Support Center: Enhancing the Oral Bioavailability of Ganfeborole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the oral formulation of Ganfeborole.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental work to enhance the oral bioavailability of this compound.

Problem Potential Cause Suggested Solution
Low in vitro dissolution rate Poor aqueous solubility of this compound.1. Particle size reduction: Employ micronization or nanosizing techniques to increase the surface area of the drug particles. 2. Formulation as a solid dispersion: Disperse this compound in a hydrophilic polymer matrix. 3. Use of solubilizing excipients: Incorporate surfactants (e.g., Tween 80), co-solvents (e.g., PEG400), or cyclodextrins in the formulation.
Precipitation of this compound in aqueous media Supersaturation followed by precipitation when a formulation with a non-aqueous vehicle is introduced to an aqueous environment.1. Incorporate precipitation inhibitors: Use polymers such as HPMC or PVP to maintain a supersaturated state. 2. Optimize the concentration of the solubilizing agent: A higher concentration of a surfactant or co-solvent may be needed to maintain solubility.
Inconsistent dissolution profiles between batches Variability in the solid-state properties of the this compound active pharmaceutical ingredient (API).1. Characterize the API: Perform solid-state characterization (e.g., XRPD, DSC) to identify and control for polymorphism. 2. Standardize the manufacturing process: Ensure consistent particle size distribution and mixing times.
Low oral bioavailability in preclinical animal models despite good in vitro dissolution Poor membrane permeability or significant first-pass metabolism.1. Incorporate permeation enhancers: Use excipients that can improve intestinal membrane permeability. 2. Investigate co-administration with metabolic inhibitors: If first-pass metabolism is suspected, co-administering with a known inhibitor of the relevant metabolic enzymes could clarify the extent of this effect. 3. Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance lymphatic uptake, bypassing first-pass metabolism.
Physical instability of the liquid formulation (e.g., phase separation, crystallization) Inadequate stabilization of the formulation.1. Optimize the surfactant and co-solvent system: Adjust the ratios and types of surfactants and co-solvents to improve the stability of the emulsion or solution. 2. Increase the viscosity of the formulation: For suspensions, adding a suspending agent like carboxymethyl cellulose can prevent settling.

Frequently Asked Questions (FAQs)

1. What is the reported oral bioavailability of this compound?

In mice, this compound has been reported to have 100% oral bioavailability. However, bioavailability in other species, including humans, may differ and can be influenced by the formulation.

2. What are the known physicochemical properties of this compound relevant to oral formulation?

This compound is a benzoxaborole. This class of compounds is generally known to have better water solubility compared to boronic acids. The salt form, this compound hydrochloride, is expected to have enhanced water solubility and stability compared to the free base.[1]

3. What are some starting points for formulating this compound for oral delivery?

Based on available information, several approaches can be considered:

  • Aqueous suspensions: Using suspending agents like 0.2% carboxymethyl cellulose.[2]

  • Solutions in co-solvents: Dissolving this compound in polyethylene glycol 400 (PEG400).[2]

  • Formulations with surfactants: Dissolving in a system containing 0.25% Tween 80 and 0.5% carboxymethyl cellulose.[2]

  • Simple mixture: Mixing with food powders for administration.[2]

4. Which excipients are compatible with this compound?

Commonly used excipients for enhancing the bioavailability of poorly soluble drugs are likely to be compatible with this compound. These include:

  • Polymers: HPMC, PVP, carboxymethyl cellulose.

  • Surfactants: Tween 80, sodium dodecyl sulfate.

  • Co-solvents: PEG400, propylene glycol.

  • Lipids: Various oils, fatty acids, and emulsifiers for lipid-based formulations.

5. How can I perform an in vitro dissolution test for my this compound formulation?

A standard USP apparatus such as Apparatus 2 (paddle) can be used. The choice of dissolution medium is critical and should be selected to mimic physiological conditions. For poorly soluble drugs, the use of surfactants in the medium may be necessary to achieve sink conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
  • Preparation of the Milling Slurry:

    • Disperse 5% (w/w) this compound and 1% (w/w) of a suitable stabilizer (e.g., HPMC) in deionized water.

  • Milling:

    • Transfer the slurry to a laboratory-scale bead mill.

    • Add milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter) at a concentration of 50% (v/v).

    • Mill at a speed of 2000 rpm for 2-4 hours, with cooling to maintain a temperature below 25°C.

  • Particle Size Analysis:

    • Withdraw samples at regular intervals and measure the particle size distribution using dynamic light scattering (DLS).

    • Continue milling until the desired particle size (e.g., <200 nm) is achieved.

  • Downstream Processing:

    • Separate the nanosuspension from the milling media.

    • The nanosuspension can be used as a liquid dosage form or further processed (e.g., by spray-drying) to produce a solid dosage form.

Protocol 2: In Vitro Dissolution Testing of a this compound Formulation
  • Apparatus:

    • USP Apparatus 2 (Paddle).

  • Dissolution Medium:

    • 900 mL of simulated gastric fluid (pH 1.2) without pepsin for the first 2 hours, followed by a switch to simulated intestinal fluid (pH 6.8) with 0.5% sodium dodecyl sulfate.

  • Test Conditions:

    • Temperature: 37 ± 0.5°C.

    • Paddle speed: 75 rpm.

  • Procedure:

    • Place one dose of the this compound formulation into each dissolution vessel.

    • At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis:

    • Filter the samples through a suitable filter (e.g., 0.45 µm PVDF).

    • Determine the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation API_Characterization API Characterization (Solubility, Permeability) Formulation_Screening Formulation Screening (e.g., Solid Dispersion, Nanosuspension) API_Characterization->Formulation_Screening Formulation_Optimization Formulation Optimization Formulation_Screening->Formulation_Optimization Dissolution_Testing Dissolution Testing Formulation_Optimization->Dissolution_Testing Stability_Studies Stability Studies Dissolution_Testing->Stability_Studies Pharmacokinetic_Studies Pharmacokinetic Studies (Animal Model) Stability_Studies->Pharmacokinetic_Studies Lead Formulation Bioavailability_Assessment Bioavailability Assessment Pharmacokinetic_Studies->Bioavailability_Assessment Bioavailability_Assessment->Formulation_Optimization Iterative Refinement

Caption: Experimental workflow for enhancing this compound's oral bioavailability.

troubleshooting_workflow Start Low Bioavailability Observed Check_Dissolution Is in vitro dissolution adequate? Start->Check_Dissolution Improve_Dissolution Enhance Dissolution - Particle size reduction - Solid dispersion - Solubilizers Check_Dissolution->Improve_Dissolution No Check_Permeability Is permeability the issue? Check_Dissolution->Check_Permeability Yes Improve_Dissolution->Check_Dissolution Improve_Permeability Enhance Permeability - Add permeation enhancers - Lipid-based systems Check_Permeability->Improve_Permeability Yes Check_Metabolism Is first-pass metabolism high? Check_Permeability->Check_Metabolism No End Optimized Formulation Improve_Permeability->End Bypass_Metabolism Bypass Metabolism - Lymphatic targeting (lipids) - Metabolic inhibitors Check_Metabolism->Bypass_Metabolism Yes Check_Metabolism->End No Bypass_Metabolism->End

Caption: Troubleshooting decision tree for low oral bioavailability of this compound.

References

Technical Support Center: Managing Ganfeborole Resistance in Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and investigating the development of resistance to ganfeborole in Mycobacterium tuberculosis (M. tb) cultures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a first-in-class benzoxaborole that acts as a prodrug.[1] It selectively inhibits the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[2][3][4][5] This inhibition occurs through the formation of a stable adduct with the LeuRS enzyme, tRNALeu, and ATP or AMP, ultimately blocking the charging of tRNALeu with leucine.[1]

Q2: Has resistance to this compound been observed in clinical isolates?

Currently, there is limited published evidence of widespread clinical resistance to this compound. The drug has demonstrated in vitro activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tb.[6][7] However, as with any antimicrobial agent, the potential for resistance development exists.

Q3: What are the potential mechanisms of resistance to this compound?

While specific mechanisms in M. tb are still under investigation, potential resistance mechanisms, based on its target and general principles of antibiotic resistance, could include:

  • Target modification: Mutations in the leuS gene, which encodes for leucyl-tRNA synthetase, could alter the drug-binding site, reducing the affinity of this compound. Studies in E. coli have suggested that mutations affecting the affinity and residence time of the this compound-AMP complex on LeuRS can lead to reduced susceptibility.[3][8]

  • Reduced intracellular concentration: Although less likely to be the primary mechanism for this specific drug class, alterations in cell wall permeability or the activity of efflux pumps could potentially reduce the intracellular concentration of the active form of this compound.[9][10]

  • Drug inactivation: Enzymatic modification or degradation of this compound is a theoretical possibility, though not yet documented.

Q4: How can I induce this compound resistance in my M. tb culture?

Inducing resistance in vitro is a critical step in understanding potential clinical challenges. The most common method is through continuous or intermittent exposure of M. tb cultures to gradually increasing concentrations of this compound.[6][9][10][11][12] This process selects for spontaneous mutants with reduced susceptibility. A detailed protocol is provided in the "Experimental Protocols" section.

Q5: How do I confirm that my M. tb culture has developed resistance to this compound?

Resistance is typically confirmed by determining the minimum inhibitory concentration (MIC) of this compound for the selected culture and comparing it to the parental (susceptible) strain. A significant increase in the MIC (e.g., 4-fold or higher) is a strong indicator of resistance. This can be done using standard broth microdilution or agar dilution methods.[10][12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No resistant colonies obtained after prolonged exposure to this compound. 1. This compound concentration is too high, leading to complete culture death.2. Insufficient incubation time for spontaneous mutations to arise and be selected.3. The mutation frequency for this compound resistance is very low.1. Start with a sub-inhibitory concentration (e.g., 0.25x or 0.5x MIC) and increase the concentration more gradually.2. Extend the incubation periods between concentration escalations.3. Increase the initial inoculum size to increase the probability of selecting for rare mutants.
Loss of resistant phenotype after sub-culturing in drug-free medium. 1. The resistance mechanism is unstable without selective pressure.2. The "resistant" population was a mix of resistant and susceptible cells, and the susceptible cells are now outcompeting the resistant ones.1. Maintain a low concentration of this compound in the culture medium to sustain selective pressure.2. Re-streak the culture from a frozen stock onto agar containing this compound to isolate pure resistant colonies.
High variability in MIC values for the resistant strain. 1. The resistant culture is not clonal.2. Inconsistent experimental conditions (e.g., inoculum size, media preparation).1. Perform single-colony isolation from the resistant population and test the MIC of individual clones.2. Standardize all aspects of the MIC assay protocol, including inoculum preparation and plate reading times.
Resistant strain shows cross-resistance to other antibiotics. The selected resistance mechanism is non-specific (e.g., an efflux pump that exports multiple drugs).Perform MIC testing with a panel of other anti-tubercular drugs to determine the cross-resistance profile. This can provide clues about the underlying mechanism.
Resistant strain shows a fitness cost (e.g., slower growth rate) compared to the parental strain. The resistance-conferring mutation may have a deleterious effect on a crucial cellular function.Perform growth curve analysis in drug-free medium to compare the growth kinetics of the resistant and parental strains.

Experimental Protocols

Protocol 1: In Vitro Generation of this compound-Resistant Mycobacterium tuberculosis

This protocol is adapted from general methods for inducing antibiotic resistance in M. tb.[5]

1. Materials:

  • Mycobacterium tuberculosis H37Rv (or other susceptible strain)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC

  • This compound stock solution (in DMSO)

  • Sterile culture tubes and plates

  • Incubator at 37°C

2. Procedure:

  • Determine the baseline MIC: First, determine the MIC of this compound for the parental M. tb strain using a standard broth microdilution method.

  • Initial Exposure: Inoculate a 10 mL culture of 7H9 broth with the parental M. tb strain to an OD600 of 0.05-0.1. Add this compound at a sub-inhibitory concentration (e.g., 0.5x MIC).

  • Incubation: Incubate the culture at 37°C until it reaches an OD600 of 0.8-1.0.

  • Concentration Escalation: Subculture the bacteria into a fresh 10 mL 7H9 broth containing a 2-fold higher concentration of this compound.

  • Repeat Cycles: Repeat steps 3 and 4, gradually increasing the this compound concentration. If the culture fails to grow, reduce the concentration increment or maintain the current concentration for an additional passage.

  • Isolation of Resistant Colonies: Once the culture can grow at a concentration significantly higher than the initial MIC (e.g., >8x MIC), plate serial dilutions onto 7H10 agar plates containing the same concentration of this compound.

  • Confirmation and Characterization: Pick single colonies and grow them in liquid culture. Confirm the resistant phenotype by re-determining the MIC. Characterize the resistant isolates further (see Protocol 2).

Protocol 2: Characterization of this compound-Resistant M. tb

1. Phenotypic Characterization:

  • MIC Determination: Accurately determine the MIC of this compound and a panel of other anti-tubercular drugs for the resistant and parental strains to assess the level of resistance and any cross-resistance.

  • Growth Kinetics: Perform a growth curve analysis in both drug-free and drug-containing media to assess any fitness cost associated with resistance.

2. Genotypic Characterization:

  • Whole-Genome Sequencing (WGS): Sequence the genomes of the resistant isolates and the parental strain.

  • Variant Calling: Compare the sequences to identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the resistant strains. Pay close attention to the leuS gene and other genes potentially involved in resistance (e.g., efflux pumps, cell wall biosynthesis).

Data Presentation

Table 1: Example MIC Data for Parental and this compound-Resistant M. tb

StrainThis compound MIC (µg/mL)Rifampicin MIC (µg/mL)Isoniazid MIC (µg/mL)
Parental H37Rv0.0150.060.03
This compound-Resistant Clone 10.250.060.03
This compound-Resistant Clone 20.50.060.03

Table 2: Example of Genetic Mutations Identified in this compound-Resistant M. tb

Resistant CloneGeneNucleotide ChangeAmino Acid ChangePutative Function
This compound-Resistant Clone 1leuSG1342AAla448ThrLeucyl-tRNA synthetase
This compound-Resistant Clone 2leuSC987TPro329LeuLeucyl-tRNA synthetase

Visualizations

Ganfeborole_MoA cluster_synthesis Protein Synthesis cluster_inhibition Inhibition by this compound Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Adduct This compound-tRNA(Leu) Adduct tRNA_Leu->Adduct Leu_tRNA_Leu Leucyl-tRNA(Leu) LeuRS->Leu_tRNA_Leu Aminoacylation LeuRS->Adduct Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Ribosome->Protein This compound This compound (Prodrug) Active_this compound Active Form This compound->Active_this compound Activation Active_this compound->LeuRS

Caption: Mechanism of action of this compound.

Resistance_Workflow start Start with Susceptible M. tb Strain mic_initial Determine Baseline MIC start->mic_initial culture Culture in Sub-inhibitory this compound mic_initial->culture escalate Gradually Increase this compound Concentration culture->escalate escalate->culture Repeat isolate Isolate Colonies on this compound-containing Agar escalate->isolate confirm Confirm Resistant Phenotype (MIC Testing) isolate->confirm characterize Characterize Resistant Isolate(s) confirm->characterize phenotype Phenotypic Analysis (Growth, Cross-Resistance) characterize->phenotype genotype Genotypic Analysis (WGS) characterize->genotype end Identify Resistance Mechanism phenotype->end genotype->end

Caption: Experimental workflow for generating and characterizing this compound resistance.

Caption: Troubleshooting logic for in vitro resistance development.

References

Validation & Comparative

Ganfeborole: A New Frontier in Tuberculosis Treatment Compared to Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against tuberculosis (TB), a global health threat, the emergence of novel therapeutics is paramount. Ganfeborole (GSK3036656), a first-in-class leucyl-tRNA synthetase inhibitor, presents a promising new mechanism of action against Mycobacterium tuberculosis. This guide offers a comprehensive comparison of the efficacy of this compound with current first-line anti-TB drugs—isoniazid, rifampicin, ethambutol, and pyrazinamide—supported by experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound demonstrates potent in vitro activity and promising early bactericidal activity (EBA) in clinical trials. Its unique mechanism, targeting protein synthesis, offers a potential advantage against drug-resistant TB strains. This guide provides a detailed analysis of its efficacy metrics alongside those of established first-line agents, outlines the experimental protocols for these evaluations, and visualizes the distinct mechanisms of action.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro potency of an antimicrobial agent is a critical early indicator of its potential clinical efficacy. The minimum inhibitory concentration (MIC) represents the lowest concentration of a drug that inhibits the visible growth of a microorganism. The MIC90, the concentration required to inhibit 90% of clinical isolates, is a key metric for assessing the overall effectiveness of a drug against a population of bacteria.

DrugMIC90 against M. tuberculosis Clinical Isolates (µg/mL)
This compound ~0.04
Isoniazid0.06 - >4 (resistant strains)[1][2][3]
Rifampicin0.125 - >1.0 (resistant strains)[3][4][5][6]
Ethambutol2.0 - 16[7][8]
Pyrazinamide25 - 100 (at acidic pH)[9][10][11]

Note: MIC values can vary based on the testing method (e.g., broth microdilution, agar proportion) and the specific collection of clinical isolates.

This compound exhibits a low MIC90 value, indicating high potency against clinical isolates of M. tuberculosis[12]. Its in vitro activity is comparable to that of isoniazid and rifampicin against susceptible strains and shows promise for activity against resistant strains[13].

Clinical Efficacy: Early Bactericidal Activity

Early bactericidal activity (EBA) studies in humans provide a crucial early assessment of a drug's in vivo antibacterial effect. EBA is measured as the decline in the number of viable M. tuberculosis bacteria in the sputum of patients with pulmonary TB during the initial days of treatment, typically expressed as the change in log10 colony-forming units (CFU) per milliliter of sputum per day.

Drug / RegimenMean EBA (log10 CFU/mL/day)Duration of Measurement
This compound (30 mg) 0.13814 days
Isoniazid, Rifampicin, Pyrazinamide (Rifater)0.5582 days[14]
Rifampicin (20 mg/kg)0.442 days[15]
Ethambutol0.2452 days[14]
Pyrazinamide0.0032 days[14]

A Phase 2a clinical trial of this compound demonstrated a dose-dependent EBA, with the 30 mg dose resulting in a mean decline of 0.138 log10 CFU/mL/day over 14 days of monotherapy. While direct comparison is challenging due to different study durations, the sustained activity of this compound over 14 days is a promising indicator of its potential. The combination of isoniazid, rifampicin, and pyrazinamide (Rifater) shows a high initial EBA over the first two days, largely attributed to the potent and rapid action of isoniazid[14]. High-dose rifampicin also exhibits substantial early bactericidal effect[15][16]. Ethambutol shows moderate EBA, while pyrazinamide has minimal bactericidal activity in the initial phase of treatment[14].

Mechanisms of Action: A Visualized Comparison

The distinct mechanisms of action of this compound and the first-line TB drugs are crucial for understanding their individual roles in therapy and their potential for combined use.

Ganfeborole_Mechanism cluster_bacterium Mycobacterium tuberculosis This compound This compound LeuRS Leucyl-tRNA Synthetase (LeuRS) This compound->LeuRS Inhibits Aminoacylation Aminoacylation (Leucine attachment to tRNA-Leu) LeuRS->Aminoacylation Catalyzes Leucine Leucine Leucine->Aminoacylation tRNA_Leu tRNA-Leu tRNA_Leu->Aminoacylation Protein_Synthesis Protein Synthesis Aminoacylation->Protein_Synthesis Enables Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to (when inhibited)

Caption: this compound inhibits bacterial protein synthesis.

First_Line_TB_Drugs_Mechanisms cluster_bacterium Mycobacterium tuberculosis Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activated by Rifampicin Rifampicin RNA_Polymerase RNA Polymerase Rifampicin->RNA_Polymerase Inhibits Ethambutol Ethambutol Arabinosyl_Transferase Arabinosyl Transferase Ethambutol->Arabinosyl_Transferase Inhibits Pyrazinamide Pyrazinamide (Prodrug) Pyrazinamidase Pyrazinamidase Pyrazinamide->Pyrazinamidase Activated by Activated_Isoniazid Activated Isoniazid KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP reductase) Activated_Isoniazid->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall Cell Wall Integrity InhA->Cell_Wall Disrupts Mycolic_Acid_Synthesis->Cell_Wall Transcription Transcription (RNA Synthesis) RNA_Polymerase->Transcription Protein_Synthesis Protein_Synthesis RNA_Polymerase->Protein_Synthesis Blocks Transcription->Protein_Synthesis Arabinosyl_Transferase->Cell_Wall Disrupts Arabinogalactan_Synthesis Arabinogalactan Synthesis Arabinosyl_Transferase->Arabinogalactan_Synthesis Arabinogalactan_Synthesis->Cell_Wall Pyrazinoic_Acid Pyrazinoic Acid (Active form) Pyrazinamidase->Pyrazinoic_Acid Fatty_Acid_Synthase_I Fatty Acid Synthase I Pyrazinoic_Acid->Fatty_Acid_Synthase_I Inhibits Membrane_Transport Membrane Transport & Energy Production Pyrazinoic_Acid->Membrane_Transport Disrupts

Caption: Mechanisms of first-line anti-tuberculosis drugs.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values are determined using the broth microdilution method, a standardized and widely accepted technique for assessing the in vitro susceptibility of M. tuberculosis.

MIC_Protocol cluster_workflow Broth Microdilution MIC Protocol Prep_Inoculum 1. Prepare M. tuberculosis inoculum (0.5 McFarland standard) Serial_Dilution 2. Serially dilute drugs in 96-well microtiter plates containing Middlebrook 7H9 broth Prep_Inoculum->Serial_Dilution Inoculate 3. Inoculate plates with M. tuberculosis suspension Serial_Dilution->Inoculate Incubate 4. Incubate plates at 37°C Inoculate->Incubate Read_Results 5. Read results visually or with a spectrophotometer after 7-21 days Incubate->Read_Results Determine_MIC 6. Determine MIC as the lowest drug concentration with no visible growth Read_Results->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Mycobacterium tuberculosis Culture and Inoculum Preparation: Clinical isolates or reference strains of M. tuberculosis are cultured on an appropriate medium (e.g., Middlebrook 7H10 or 7H11 agar). A suspension of the bacteria is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is then further diluted to achieve the final desired inoculum concentration.

  • Drug Dilution: A two-fold serial dilution of each drug is prepared in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)[17][18][19]. Each well will contain a specific concentration of the drug. A growth control well (no drug) and a sterility control well (no bacteria) are included on each plate.

  • Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL[17].

  • Incubation: The plates are sealed and incubated at 37°C in a humidified incubator for 7 to 21 days[17][19].

  • Reading Results: After incubation, the plates are examined for bacterial growth. Growth is indicated by the presence of a bacterial pellet at the bottom of the well. The results can be read visually or with a microplate reader.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of the bacteria[17].

Early Bactericidal Activity (EBA) Study

EBA studies are conducted in patients with newly diagnosed, smear-positive pulmonary tuberculosis to assess the in vivo efficacy of a new drug.

EBA_Protocol cluster_workflow Early Bactericidal Activity (EBA) Study Protocol Patient_Screening 1. Screen and enroll patients with smear-positive pulmonary TB Baseline_Sputum 2. Collect baseline sputum samples Patient_Screening->Baseline_Sputum Drug_Administration 3. Administer investigational drug (or control) daily Baseline_Sputum->Drug_Administration Serial_Sputum 4. Collect serial sputum samples (e.g., daily for 14 days) Drug_Administration->Serial_Sputum CFU_Quantification 5. Quantify viable M. tuberculosis (CFU/mL) in sputum Serial_Sputum->CFU_Quantification Calculate_EBA 6. Calculate EBA as the rate of decline in log10 CFU/mL/day CFU_Quantification->Calculate_EBA

Caption: Workflow for a typical EBA clinical study.

Detailed Steps:

  • Patient Selection and Enrollment: Patients with newly diagnosed, previously untreated, sputum smear-positive pulmonary tuberculosis are recruited for the study.

  • Baseline Assessment: Prior to treatment, baseline sputum samples are collected from each patient over a specified period (e.g., 16 hours overnight) to determine the initial bacterial load.

  • Drug Administration: Patients are randomized to receive either the investigational drug (e.g., this compound at different doses) or a standard-of-care control regimen. The drug is administered daily for a predefined period, typically 7 to 14 days[20][21].

  • Sputum Collection: Serial sputum samples are collected from each patient throughout the treatment period (e.g., daily).

  • Bacteriological Analysis: The sputum samples are processed to liquefy and decontaminate them. Serial dilutions of the processed sputum are plated on selective agar medium (e.g., Middlebrook 7H10 or 7H11). The plates are incubated at 37°C for several weeks, and the number of colony-forming units (CFU) is counted.

  • EBA Calculation: The daily CFU counts are converted to a logarithmic scale (log10 CFU/mL). The EBA is then calculated as the slope of the linear regression of the log10 CFU/mL values over the treatment period, representing the rate of bacterial killing.

Conclusion and Future Directions

This compound demonstrates potent anti-tuberculosis activity, both in vitro and in early clinical studies. Its novel mechanism of action as a leucyl-tRNA synthetase inhibitor makes it a valuable candidate for further development, particularly in the context of drug-resistant TB. While direct comparisons of EBA with first-line agents are nuanced due to differing study designs, this compound's sustained bactericidal effect over 14 days is a strong indicator of its potential.

Further research, including Phase 2b and Phase 3 clinical trials, is necessary to fully elucidate the efficacy and safety of this compound in combination with other anti-TB drugs and to establish its role in future treatment regimens. The data presented in this guide provide a solid foundation for these future investigations and highlight the promise of this compound in the global fight against tuberculosis.

References

A Comparative Guide to Leucyl-tRNA Synthetase Inhibitors: Ganfeborole, Tavaborole, and GSK2251052

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis, has emerged as a promising target for novel antimicrobial agents. Its inhibition disrupts the attachment of leucine to its corresponding transfer RNA, leading to the cessation of protein production and subsequent cell death. This guide provides a detailed comparison of three key LeuRS inhibitors: ganfeborole, a clinical-stage anti-tuberculosis agent; tavaborole, an approved topical antifungal; and GSK2251052, a discontinued antibacterial candidate.

Executive Summary

This document offers a comparative analysis of this compound, tavaborole, and GSK2251052, focusing on their performance, mechanism of action, and experimental evaluation. While all three compounds target the same essential enzyme, they exhibit distinct spectrums of activity, efficacy, and clinical outcomes. This compound shows promise in combating Mycobacterium tuberculosis, tavaborole is effective against dermatophytes causing onychomycosis, and the clinical development of GSK2251052 was halted due to the rapid emergence of resistance in Gram-negative bacteria.

Mechanism of Action: The Oxaborole tRNA Trapping (OBORT) Mechanism

This compound, tavaborole, and GSK2251052 are all benzoxaboroles. They employ a unique mechanism of action known as the Oxaborole tRNA Trapping (OBORT) mechanism. The boron atom in the benzoxaborole core forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of the tRNALeu within the editing site of the LeuRS enzyme. This traps the tRNA in a non-productive state, effectively inhibiting the enzyme and halting protein synthesis.

Comparative Performance Data

The following tables summarize the available quantitative data for each inhibitor, providing a basis for performance comparison. It is important to note that these data are derived from different studies and against different target organisms, precluding a direct head-to-head comparison under identical conditions.

Inhibitor Target Organism Enzyme Inhibition (IC50) Cellular Activity (MIC) Selectivity (Human Cytoplasmic LeuRS IC50 / Target LeuRS IC50)
This compound Mycobacterium tuberculosis0.216 µM (Mtb LeuRS)[1]0.08 µM (M. tuberculosis H37Rv)[1]~648-fold (140 µM / 0.216 µM)[1]
Tavaborole Trichophyton rubrumNot explicitly reported1-8 µg/mL[2]>1,000-fold (affinity)[2]
GSK2251052 Gram-negative bacteria (e.g., E. coli)Not explicitly reported for GSK2251052MIC50/MIC90: 2/4 µg/mL (anaerobes)[3]~375-fold (for a similar thiazole adenylate mimic)[4]

Clinical Efficacy and Outcomes

Inhibitor Indication Clinical Trial Phase Key Efficacy Findings Clinical Status
This compound Rifampicin-susceptible pulmonary tuberculosisPhase 2aDemonstrated early bactericidal activity with numerical reductions in daily sputum-derived colony-forming units at doses of 5, 15, and 30 mg over 14 days.[5]In clinical development
Tavaborole Toenail onychomycosisApprovedIn two Phase 3 trials, complete cure rates at week 52 were 6.5% and 9.1% for tavaborole versus 0.5% and 1.5% for vehicle. Mycological cure rates were 31.1% and 35.9% for tavaborole versus 7.2% and 12.2% for vehicle.[2]Marketed as Kerydin®
GSK2251052 Complicated urinary tract infectionsPhase 2 (Terminated)Rapid development of resistance (≥32-fold increase in MIC) was observed in 3 out of 14 subjects, leading to the termination of the trial.[6]Discontinued

Signaling Pathways and Cellular Responses to LeuRS Inhibition

Beyond the direct consequence of protein synthesis inhibition, targeting LeuRS triggers broader cellular stress responses. The accumulation of uncharged tRNA is a key signal that activates the Integrated Stress Response (ISR) . This pathway is primarily mediated by the GCN2 (General Control Nonderepressible 2) kinase, which, upon binding to uncharged tRNA, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a global reduction in protein synthesis but also the preferential translation of stress-responsive transcripts, such as the transcription factor ATF4.

Interestingly, studies have shown that the cellular response to aminoacyl-tRNA synthetase inhibition can also occur independently of GCN2, implicating the involvement of GCN1.[7] Furthermore, under conditions of prolonged stress, some aminoacyl-tRNA synthetases, such as tyrosyl-tRNA synthetase (TyrRS), can translocate to the nucleus and transcriptionally repress translation-related genes, representing a more chronic stress response mechanism.[8]

cluster_0 Leucyl-tRNA Synthetase Inhibition cluster_1 Cellular Stress Response LeuRS Inhibitor LeuRS Inhibitor Leucyl-tRNA Synthetase Leucyl-tRNA Synthetase LeuRS Inhibitor->Leucyl-tRNA Synthetase Inhibits Uncharged tRNA(Leu) Uncharged tRNA(Leu) Leucyl-tRNA Synthetase->Uncharged tRNA(Leu) Accumulation of Protein Synthesis Protein Synthesis Uncharged tRNA(Leu)->Protein Synthesis Blocks GCN2 GCN2 Uncharged tRNA(Leu)->GCN2 Activates Global Translation Global Translation eIF2α eIF2α GCN2->eIF2α Phosphorylates eIF2α->Global Translation Inhibits ATF4 ATF4 eIF2α->ATF4 Preferential Translation of Stress Response Genes Stress Response Genes ATF4->Stress Response Genes Upregulates

Signaling cascade initiated by LeuRS inhibition.

Experimental Protocols

Leucyl-tRNA Synthetase Enzyme Inhibition Assay (Aminoacylation Assay)

This assay quantifies the ability of an inhibitor to prevent the charging of tRNALeu with leucine.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant LeuRS enzyme, the inhibitor at various concentrations, and radiolabeled L-leucine (e.g., [14C]L-leucine) in a suitable reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT).

  • Pre-incubation: Incubate the reaction mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the aminoacylation reaction by adding ATP and a preparation of total tRNA containing tRNALeu.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 20 minutes) at the same temperature.

  • Termination and Precipitation: Stop the reaction by adding a solution of trichloroacetic acid (TCA). This will precipitate the charged tRNA while unreacted L-leucine remains in solution.

  • Quantification: Collect the precipitate on a filter membrane, wash to remove unincorporated radiolabeled leucine, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Detection LeuRS_Enzyme LeuRS Enzyme Incubation Incubate LeuRS_Enzyme->Incubation Inhibitor Inhibitor Inhibitor->Incubation Radiolabeled_Leu [14C]L-Leucine Radiolabeled_Leu->Incubation Reaction_Buffer Reaction Buffer Reaction_Buffer->Incubation ATP_tRNA ATP + tRNA(Leu) ATP_tRNA->Incubation Charged_tRNA [14C]Leu-tRNA(Leu) Incubation->Charged_tRNA TCA_Precipitation TCA Precipitation Charged_tRNA->TCA_Precipitation Filtration Filtration TCA_Precipitation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting IC50_Calculation IC50 Calculation Scintillation_Counting->IC50_Calculation

Workflow for LeuRS enzyme inhibition assay.
Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., M. tuberculosis H37Rv) from a fresh culture. Adjust the turbidity to a specific McFarland standard to ensure a consistent starting cell density.

  • Drug Dilution Series: Prepare a series of twofold dilutions of the inhibitor in a suitable liquid growth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis).

  • Inoculation: Inoculate each dilution of the inhibitor, as well as a drug-free growth control, with the prepared microbial suspension.

  • Incubation: Incubate the cultures under appropriate conditions (e.g., 37°C for M. tuberculosis for several days to weeks).

  • MIC Determination: Visually inspect the cultures for turbidity (growth). The MIC is the lowest concentration of the inhibitor in which there is no visible growth.

Start Start Inoculum_Prep Prepare Standardized Microbial Inoculum Start->Inoculum_Prep Drug_Dilution Prepare Twofold Drug Dilutions Start->Drug_Dilution Inoculate Inoculate Drug Dilutions and Growth Control Inoculum_Prep->Inoculate Drug_Dilution->Inoculate Incubate Incubate Cultures Inoculate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results MIC_Determination Determine MIC Read_Results->MIC_Determination

Workflow for MIC determination.

Conclusion

This compound, tavaborole, and GSK2251052 exemplify the potential and the challenges of targeting leucyl-tRNA synthetase for antimicrobial therapy. While this compound holds promise for the treatment of tuberculosis, a disease with a pressing need for new therapeutic options, and tavaborole has found a niche in treating topical fungal infections, the story of GSK2251052 serves as a cautionary tale regarding the rapid evolution of resistance. The distinct outcomes of these three inhibitors underscore the importance of considering the target pathogen, the site of infection, and the potential for resistance development in the design and clinical evaluation of novel LeuRS inhibitors. Future research in this area will likely focus on developing inhibitors with improved resistance profiles and exploring their potential in combination therapies.

References

Ganfeborole Demonstrates Potent Anti-Tubercular Activity In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A novel benzoxaborole, Ganfeborole (GSK3036656), has shown promising bactericidal activity against Mycobacterium tuberculosis in recent in vivo studies. This guide provides a comprehensive comparison of this compound's performance with the current standard of care, supported by experimental data from a pivotal Phase 2a clinical trial and preclinical animal models.

Developed to address the urgent need for new anti-tubercular treatments in the face of growing drug resistance, this compound employs a unique mechanism of action by inhibiting the bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][2] This novel approach offers a potential alternative to existing drug regimens.

Clinical Efficacy: Early Bactericidal Activity (EBA)

A Phase 2a, open-label, randomized clinical trial (NCT03557281) evaluated the early bactericidal activity (EBA) of this compound in participants with rifampicin-susceptible pulmonary tuberculosis.[3] The EBA, a measure of a drug's ability to kill tubercle bacilli in the initial days of treatment, was assessed by the daily decline in sputum colony-forming units (CFU).

The study compared four different oral doses of this compound (1 mg, 5 mg, 15 mg, and 30 mg daily for 14 days) with the standard of care (SOC), a fixed-dose combination tablet (Rifafour e-275) containing rifampicin, isoniazid, pyrazinamide, and ethambutol.[3][4]

The results demonstrated a dose-dependent bactericidal effect of this compound, with the 30 mg dose exhibiting the highest EBA among the tested dosages.[3] While the 1 mg dose showed minimal activity, the 5 mg, 15 mg, and 30 mg doses all resulted in a notable reduction in bacterial load.[3]

Treatment GroupMean Daily Rate of Change in log10 CFU/mL (95% CI)
This compound 1 mg -0.01 (-0.06 to 0.04)
This compound 5 mg -0.08 (-0.12 to -0.04)
This compound 15 mg -0.11 (-0.15 to -0.07)
This compound 30 mg -0.14 (-0.18 to -0.10)
Standard of Care (SOC) -0.14 (-0.18 to -0.10)

Data sourced from Diacon et al., Nature Medicine, 2024.[3]

Preclinical In Vivo Efficacy

Prior to clinical evaluation, this compound's efficacy was established in murine models of tuberculosis. In these studies, oral administration of this compound led to a significant reduction in bacterial burden in the lungs and spleens of infected mice.[5]

Animal ModelDosageOutcome
Murine Model 0.5 mg/kgCidal activity observed
Murine Model 10 mg/kg daily for 4 weeks2.5-log10 reduction in lung CFU
Marmoset Model 2 mg/kg/day for 8 weeks2.7-log10 reduction in lung lesion CFU

Data sourced from the Working Group for New TB Drugs and Diacon et al., Nature Medicine, 2024.[6][7]

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

This compound's bactericidal effect stems from its highly specific inhibition of the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS).[1][2] This enzyme is crucial for the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA), a vital step in protein synthesis. By blocking this process, this compound effectively halts the production of essential proteins, leading to bacterial cell death.

Ganfeborole_Mechanism Mechanism of Action of this compound cluster_bacterium Mycobacterium tuberculosis Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Leu_tRNA_Leu Leucyl-tRNA(Leu) LeuRS->Leu_tRNA_Leu Aminoacylation Protein_Synthesis Protein Synthesis Leu_tRNA_Leu->Protein_Synthesis Bacterial_Growth Bacterial Growth & Survival Protein_Synthesis->Bacterial_Growth This compound This compound This compound->LeuRS Inhibition Inhibition

Caption: this compound inhibits bacterial protein synthesis.

Experimental Protocols

Phase 2a Clinical Trial (NCT03557281)

Study Design: A single-center, open-label, randomized Phase 2a study conducted in South Africa.[3] A total of 75 male participants aged 18-65 with untreated, rifampicin-susceptible pulmonary tuberculosis were enrolled.[3] Participants were randomized to receive either this compound (1, 5, 15, or 30 mg) or the standard of care (SOC) once daily for 14 days.[3]

Efficacy Assessment: The primary endpoint was the early bactericidal activity (EBA), determined by the daily rate of change in log10 colony-forming units (CFU) per milliliter of sputum.[3] Sputum samples were collected at baseline and at multiple time points over the 14-day treatment period.

Safety and Pharmacokinetics: Safety was monitored through the recording of adverse events, clinical laboratory tests, and vital signs.[3] Pharmacokinetic parameters of this compound were also assessed.[3]

Murine Tuberculosis Efficacy Model

Infection Model: Mice were infected with a low-dose aerosol of M. tuberculosis H37Rv.[5]

Treatment: Following a 10-day post-infection period to allow for the establishment of infection, mice were treated orally with this compound once daily for 4 weeks.[5]

Efficacy Evaluation: The primary outcome was the reduction in bacterial load in the lungs, measured in log10 CFU, compared to an untreated control group.[5]

Conclusion

The in vivo data from both preclinical and clinical studies provide strong evidence for the anti-tubercular activity of this compound. Its novel mechanism of action and demonstrated bactericidal efficacy, comparable to the standard of care at the 30 mg dose in the EBA study, position this compound as a promising candidate for future tuberculosis treatment regimens. Further clinical trials are warranted to evaluate its long-term efficacy and safety in combination with other anti-tubercular agents.

References

Comparative Analysis of Ganfeborole's Safety Profile in the Context of Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of novel antitubercular agents is critical in the global effort to combat tuberculosis (TB), particularly in the face of rising drug resistance. Ganfeborole (GSK3036656), a first-in-class leucyl-tRNA synthetase inhibitor, has shown promising early-phase clinical data. This guide provides a comparative analysis of this compound's safety profile against standard first-line and newer TB treatments, supported by available clinical trial data and experimental protocols.

Executive Summary

This compound has demonstrated a favorable safety and tolerability profile in a Phase 2a clinical trial, with adverse events being of mild to moderate intensity and comparable in frequency to the standard of care.[1][2][3] This positions this compound as a promising candidate for further development in combination regimens for pulmonary tuberculosis.[1][2] This guide offers a detailed comparison of its safety data with established first-line treatments—isoniazid, rifampicin, pyrazinamide, and ethambutol—and newer agents like bedaquiline and delamanid.

Comparative Safety Profile: this compound vs. Other TB Therapies

The following tables summarize the adverse event (AE) profiles of this compound and comparator drugs based on clinical trial data. It is important to note that the data for this compound is from a 14-day Phase 2a trial, while the data for comparator drugs is derived from extensive clinical use and larger trials.

Table 1: Overview of Adverse Events in the this compound Phase 2a Trial (NCT03557281)

Treatment GroupDosageDurationKey Safety Findings
This compound 1 mg, 5 mg, 15 mg, 30 mg once daily14 daysWell-tolerated across all doses. Adverse event rates were comparable to the standard of care. All reported adverse events were Grade 1 or 2 in severity.[1][2][3]
Standard of Care Rifafour e-275 or generic alternative14 daysAdverse event rates were comparable to the this compound groups.[1][2]

Table 2: Comparative Profile of Common and Serious Adverse Events

DrugCommon Adverse EventsSerious Adverse Events
This compound Specific common AEs not detailed in available literature, but overall rates were comparable to standard of care in a Phase 2a trial.[1][2]No serious adverse events reported in the Phase 2a trial.[3]
Isoniazid Peripheral neuropathy (tingling/numbness in hands and feet), nausea, vomiting, stomach upset, mild rash.[4][5][6][7]Severe and sometimes fatal hepatitis, severe skin reactions (including DRESS syndrome), drug-induced lupus erythematosus.[6][7][8]
Rifampicin Gastrointestinal upset, rash, orange discoloration of body fluids.[9][10] High-dose rifampin may increase the risk of drug-induced liver injury.[11][12]Hepatotoxicity, thrombocytopenia, flu-like syndrome.[8][9]
Pyrazinamide Hepatotoxicity, gastrointestinal intolerance, arthralgia (joint pain), hyperuricemia.[8][9][13]Severe hepatotoxicity, particularly at higher doses.[14][15]
Ethambutol Optic neuritis (blurred vision, color blindness), skin rash, joint pain, nausea.[16][17][18][19][20]Optic neuropathy which can be irreversible, peripheral neuropathy, hepatotoxicity.[17][19][20]
Bedaquiline Nausea, arthralgia, headache.[21]QT prolongation, increased risk of mortality (as noted in a "black box" warning by the FDA), hepatotoxicity.[21][22]
Delamanid Nausea, vomiting, headache, insomnia.[23]QT prolongation.[24][25]

Experimental Protocols

This compound Phase 2a Early Bactericidal Activity Trial (NCT03557281)

This study was a single-center, open-label, randomized trial designed to assess the early bactericidal activity, safety, and pharmacokinetics of this compound in adult males with rifampicin-susceptible pulmonary tuberculosis.[1][2][3]

  • Study Population: 75 male participants aged 18-65 with newly diagnosed, untreated, rifampicin-susceptible pulmonary TB.[1][2] The exclusion of female participants was due to preclinical teratogenicity data.[3]

  • Treatment Arms:

    • This compound administered orally once daily at doses of 1 mg, 5 mg, 15 mg, or 30 mg for 14 days.[1][2]

    • Standard of care (Rifafour e-275 or a generic equivalent) administered once daily for 14 days.[1][2]

  • Safety Assessments:

    • Monitoring and recording of all adverse events (AEs).

    • Clinical laboratory tests (hematology, clinical chemistry, urinalysis).

    • Vital signs and electrocardiograms (ECGs).

    • The severity of AEs was graded according to standard criteria.

Visualizations

Mechanism of Action: this compound

Ganfeborole_Mechanism cluster_bacterium Mycobacterium tuberculosis cluster_drug LeuRS Leucyl-tRNA Synthetase Protein_Synthesis Protein Synthesis LeuRS->Protein_Synthesis Catalyzes attachment of Leucine to tRNA(Leu) tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Leucine Leucine Leucine->LeuRS ATP ATP ATP->LeuRS Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth This compound This compound This compound->LeuRS Inhibits Safety_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (14 Days) cluster_assessment Safety Assessment cluster_analysis Data Analysis Inclusion_Criteria Inclusion Criteria Met (e.g., Age, Diagnosis) Informed_Consent Informed Consent Obtained Inclusion_Criteria->Informed_Consent Exclusion_Criteria Exclusion Criteria Not Met (e.g., Preclinical Teratogenicity Data) Exclusion_Criteria->Informed_Consent Randomization Randomization Informed_Consent->Randomization Ganfeborole_Arm This compound Arms (1, 5, 15, 30 mg) Randomization->Ganfeborole_Arm SOC_Arm Standard of Care Arm Randomization->SOC_Arm Daily_Dosing Daily Dosing & Monitoring Ganfeborole_Arm->Daily_Dosing SOC_Arm->Daily_Dosing AE_Monitoring Adverse Event Monitoring Daily_Dosing->AE_Monitoring Lab_Tests Clinical Laboratory Tests Daily_Dosing->Lab_Tests Vital_Signs Vital Signs & ECGs Daily_Dosing->Vital_Signs Data_Collection Data Collection & Compilation AE_Monitoring->Data_Collection Lab_Tests->Data_Collection Vital_Signs->Data_Collection Comparative_Analysis Comparative Analysis (this compound vs. SOC) Data_Collection->Comparative_Analysis Safety_Profile Determination of Safety Profile Comparative_Analysis->Safety_Profile

References

Ganfeborole: A Novel Antitubercular Agent with No Cross-Resistance to Existing Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vitro activity of ganfeborole against drug-resistant Mycobacterium tuberculosis strains reveals a promising new weapon in the fight against tuberculosis, demonstrating a lack of cross-resistance with current therapies due to its unique mechanism of action.

This compound (formerly GSK3036656) is a first-in-class benzoxaborole antibiotic that has demonstrated potent bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis), including strains resistant to multiple current drugs.[1] Its novel mechanism of action, the inhibition of the essential bacterial enzyme leucyl-tRNA synthetase (LeuRS), prevents the synthesis of proteins, leading to bacterial cell death.[1][2] This unique target is a key reason why cross-resistance with other anti-tuberculosis drugs has not been observed.[3]

Comparative In Vitro Activity

Extensive in vitro studies have been conducted to evaluate the efficacy of this compound against a wide range of M. tuberculosis isolates, including non-multidrug-resistant (non-MDR), multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains. The data consistently shows that this compound maintains its potency across these clinically important categories of drug resistance.

Minimum Inhibitory Concentration (MIC) Distribution

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various M. tuberculosis isolates. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

M. tuberculosis Isolate CategoryNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Non-MDR-TB400.0630.125≤0.015 - 0.25
MDR-TB400.1250.25≤0.015 - >0.5
XDR-TB250.1250.5≤0.015 - >0.5
Total 105 0.125 0.25 ≤0.015 - >0.5

Data sourced from "In Vitro Susceptibility Testing of GSK656 against Mycobacterium Species".[4]

The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively. These results indicate that the majority of even highly resistant MDR and XDR strains are susceptible to this compound at low concentrations.[4]

Absence of Cross-Resistance

The unique mechanism of action of this compound, targeting LeuRS, is distinct from all other classes of anti-tuberculosis drugs. This is the primary reason for the observed lack of cross-resistance. Bacterial mutations that confer resistance to other antibiotics do not affect the susceptibility of M. tuberculosis to this compound.[3] For instance, resistance to rifampicin is typically associated with mutations in the rpoB gene, while resistance to isoniazid is often linked to mutations in the katG or inhA genes. These mutations have no impact on the structure or function of LeuRS, the target of this compound.

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

This compound exerts its bactericidal effect by inhibiting the leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis as it attaches the amino acid leucine to its corresponding transfer RNA (tRNA), a process called aminoacylation. By blocking this step, this compound effectively halts protein production, leading to the death of the bacterium.

This compound's Mechanism of Action cluster_protein_synthesis Bacterial Protein Synthesis Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Leu_tRNA_Leu Leucyl-tRNA-Leu LeuRS->Leu_tRNA_Leu Aminoacylation Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Synthesis Ribosome->Protein This compound This compound This compound->Inhibition Inhibition->LeuRS Inhibits caption This compound blocks protein synthesis by inhibiting LeuRS.

Caption: this compound's Mechanism of Action.

Experimental Protocols

The in vitro susceptibility of M. tuberculosis to this compound was determined using the broth microdilution method.

Broth Microdilution Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis isolates.

Materials:

  • Middlebrook 7H9 broth base

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

  • Glycerol

  • Tween 80

  • 96-well microtiter plates

  • This compound (GSK656) stock solution

  • M. tuberculosis isolates

  • Saline solution with Tween 80

Procedure:

  • Preparation of Media: Middlebrook 7H9 broth was prepared according to the manufacturer's instructions, supplemented with 10% OADC, 0.5% glycerol, and 0.05% Tween 80.

  • Drug Dilution: A serial two-fold dilution of this compound was prepared in the 96-well microtiter plates using the supplemented Middlebrook 7H9 broth.

  • Inoculum Preparation: M. tuberculosis isolates were grown on Löwenstein-Jensen medium. Colonies were suspended in saline with Tween 80 to achieve a turbidity equivalent to a 1.0 McFarland standard. This suspension was then diluted 1:20 in the supplemented 7H9 broth.

  • Inoculation: Each well of the microtiter plate was inoculated with the bacterial suspension to a final volume of 100 µL.

  • Incubation: The plates were sealed and incubated at 37°C for 14 days.

  • MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible growth of the M. tuberculosis isolate.

Broth Microdilution Experimental Workflow cluster_setup Plate Setup cluster_inoculum Inoculum Preparation Media_Prep Prepare Middlebrook 7H9 Broth Drug_Dilution Serial Dilution of this compound in 96-well plate Media_Prep->Drug_Dilution Inoculation Inoculate Plates Drug_Dilution->Inoculation Isolate_Culture Culture M. tuberculosis isolates Suspension Prepare Bacterial Suspension (1.0 McFarland) Isolate_Culture->Suspension Dilution Dilute Suspension 1:20 Suspension->Dilution Dilution->Inoculation Incubation Incubate at 37°C for 14 days Inoculation->Incubation MIC_Reading Read MIC Incubation->MIC_Reading caption Workflow for determining this compound's MIC.

Caption: Broth Microdilution Workflow.

Conclusion

References

Ganfeborole's In Vitro Efficacy Against Mycobacterium tuberculosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A promising new agent, ganfeborole, demonstrates potent in vitro activity against clinical isolates of Mycobacterium tuberculosis, including drug-resistant strains. This guide provides a comparative overview of its performance against standard and newer anti-tuberculosis drugs, supported by experimental data and detailed methodologies.

This compound, a first-in-class benzoxaborole, is a novel investigational drug for the treatment of tuberculosis (TB).[1][2][3] Its unique mechanism of action, targeting the mycobacterial leucyl-tRNA synthetase (LeuRS), offers a new avenue for combating drug-resistant forms of M. tuberculosis.[4][5] In vitro studies have highlighted its potent bactericidal activity against both drug-susceptible and drug-resistant clinical isolates.[4]

Comparative In Vitro Activity

This compound has shown promising minimum inhibitory concentration (MIC) values against M. tuberculosis. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For the laboratory reference strain H37Rv, this compound has a reported MIC of approximately 0.08 µM (or 0.058 µM).[6][7][8][9] More importantly, against a collection of clinical isolates, it demonstrated a MIC90 of 0.1 µM, indicating that 90% of the tested isolates were inhibited at this concentration.[1] While specific MIC ranges against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB isolates are not yet widely published, initial studies confirm its activity against these challenging strains.[4]

The following tables provide a comparative summary of the in vitro activity of this compound against that of first-line and second-line anti-tuberculosis drugs.

Table 1: In Vitro Activity of this compound Against M. tuberculosis

CompoundStrainMIC (µM)
This compoundH37Rv0.08[6][7]
This compoundH37Rv0.058[8][9]
This compoundClinical Isolates (MIC90)0.1[1]

Table 2: In Vitro Activity of First-Line Anti-Tuberculosis Drugs Against M. tuberculosis

DrugStrainMIC Range (µg/mL)
IsoniazidH37Rv (QC Range)0.03–0.12[10]
IsoniazidMDR Isolates (Moderate Resistance)2–4[11]
RifampicinH37Rv (QC Range)0.03–0.25[10]
EthambutolH37Rv (QC Range)0.25–2[10]
PyrazinamideClinical Isolates (Neutral pH)≤12.5–100[12]

Table 3: In Vitro Activity of Second-Line and Newer Anti-Tuberculosis Drugs Against M. tuberculosis

DrugIsolate TypeMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
BedaquilineDrug-Resistant--0.0039–0.25[13]
BedaquilineAll Isolates0.06[14]0.12[14]0.06–>1[14]
LinezolidPan-Susceptible--0.062–0.5[13]
LinezolidDrug-Resistant--0.031–4[13]
LinezolidAll Isolates->32 (XDR)[15]-
ClofazimineAll Isolates0.12[15]0.25[15]-

Mechanism of Action

This compound's mode of action is distinct from other anti-tubercular agents. It specifically inhibits the leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in M. tuberculosis.[4][5] This inhibition occurs through the formation of a stable adduct with the tRNALeu within the editing site of the enzyme, effectively trapping it and halting protein production. This novel mechanism is a key reason for its activity against strains resistant to other drugs.

Ganfeborole_Mechanism cluster_mtb Mycobacterium tuberculosis LeuRS Leucyl-tRNA Synthetase (LeuRS) Protein_Synthesis Protein Synthesis LeuRS->Protein_Synthesis Charges tRNA_Leu tRNA_Leu tRNA_Leu tRNA_Leu->LeuRS Leucine Leucine Leucine->LeuRS ATP ATP ATP->LeuRS Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to This compound This compound This compound->LeuRS Inhibits

Caption: this compound inhibits the M. tuberculosis leucyl-tRNA synthetase.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in evaluating the in vitro efficacy of new antimicrobial agents. The following are summaries of two standard methods used for M. tuberculosis.

Broth Microdilution Method (EUCAST Reference Method)

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established a reference method for the determination of MICs for M. tuberculosis.[16][17][18]

  • Medium Preparation: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) is used as the culture medium.[16][17]

  • Inoculum Preparation: A bacterial suspension is prepared from a fresh culture of M. tuberculosis. The turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 105 colony-forming units (CFU)/mL in the test wells.[16][17]

  • Drug Dilution: The antimicrobial agents are serially diluted in the broth medium in a 96-well microtiter plate.[16]

  • Inoculation and Incubation: The prepared inoculum is added to each well containing the drug dilutions. The plate is sealed and incubated at 37°C.[16][17]

  • Reading Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth. Growth is assessed visually, often with the aid of an inverted mirror, after a sufficient incubation period (typically 7-21 days), which is determined by the growth in a drug-free control well.[16][17]

Broth_Microdilution_Workflow start Start prep_inoculum Prepare M. tb Inoculum (0.5 McFarland, then dilute) start->prep_inoculum inoculate Inoculate plate with bacterial suspension prep_inoculum->inoculate prep_plate Prepare 96-well plate with serial drug dilutions prep_plate->inoculate incubate Incubate at 37°C inoculate->incubate read Read MIC (Lowest concentration with no visible growth) incubate->read end End read->end

Caption: Workflow for the broth microdilution MIC assay.

Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric method that provides a more rapid and less subjective determination of mycobacterial growth.[19][20][21]

  • Plate Preparation and Inoculation: This is similar to the broth microdilution method, with serial dilutions of the drug in a 96-well plate followed by the addition of the M. tuberculosis inoculum.[19][20]

  • Incubation: The plates are sealed and incubated at 37°C for a shorter period, typically 5-7 days.[19][20]

  • Addition of Alamar Blue: A solution of Alamar Blue (resazurin) and Tween 80 is added to a control well. If the well turns from blue to pink (indicating bacterial metabolism and growth), the reagent is added to all other wells.[19][20]

  • Final Incubation and Reading: The plates are re-incubated for 24 hours. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[19][20]

Conclusion

This compound exhibits potent in vitro activity against M. tuberculosis, including clinical isolates. Its novel mechanism of action makes it a valuable candidate for further development, particularly for the treatment of drug-resistant tuberculosis. The comparative data presented here, alongside standardized experimental protocols, provide a basis for researchers and drug development professionals to evaluate the potential of this compound in the context of existing and emerging anti-tuberculosis therapies. Further studies are needed to fully characterize its performance against a broader range of clinical isolates and to establish its clinical efficacy and safety.[2]

References

Safety Operating Guide

Essential Safety and Handling Protocols for Ganfeborole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of Ganfeborole (GSK3036656), a novel investigational antitubercular agent.

As a potent, boron-containing compound, this compound requires stringent safety protocols to ensure the well-being of laboratory personnel and to prevent environmental contamination. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to support your critical research and development efforts.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes, dust, and aerosols.
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Provides a barrier against skin contact. Check manufacturer's data for breakthrough times.
Body Protection A fully buttoned lab coat, preferably a disposable gown.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powder form or when there is a risk of aerosol generation.Minimizes inhalation of the compound.

Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Ventilation: All work with this compound, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood or a biological safety cabinet.

  • Aerosol and Dust Minimization: Handle the solid form of this compound with care to avoid generating dust. Use appropriate tools and techniques for weighing and transferring the compound.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.

Storage:

  • Container: Store this compound in its original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Access: Restrict access to authorized personnel only.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental release.

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, gowns) Dispose of in a sealed bag and place in the designated hazardous waste container.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from receipt of the compound to the final disposal of waste.

Ganfeborole_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Receive and Log this compound b Review Safety Data Sheet (SDS) a->b Crucial First Step c Don Personal Protective Equipment (PPE) b->c d Work in a Ventilated Enclosure c->d e Weigh and Prepare Solutions d->e f Conduct Experiment e->f g Decontaminate Work Area f->g h Segregate and Label Waste g->h i Dispose of Waste via Certified Vendor h->i

This compound Safe Handling Workflow

This comprehensive guide is intended to provide a robust framework for the safe handling of this compound. Always prioritize obtaining and thoroughly reviewing the manufacturer-provided Safety Data Sheet (SDS) before beginning any work with this compound. By adhering to these protocols, you contribute to a safe and productive research environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.